Product packaging for Nigranoic acid(Cat. No.:CAS No. 39111-07-4)

Nigranoic acid

Cat. No.: B191970
CAS No.: 39111-07-4
M. Wt: 470.7 g/mol
InChI Key: NJFOSFIPGRXARF-BRTULJEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nigranoic acid is a naturally occurring 3,4-secocycloartene triterpenoid isolated from plants of the Schisandraceae family, such as Schisandra sphaerandra and Kadsura angustifolia . It serves as a versatile lead compound in pharmacological research due to its multi-target biological activities. A primary area of investigation is its potent inhibition of HIV-1 reverse transcriptase, making it a promising candidate for the development of new anti-HIV agents . Recent research has also identified this compound as a novel inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, 2, 4, and 6, which reveals its potential as a chemical tool for exploring epigenetics and inflammation . Furthermore, studies on NGF-differentiated PC12 cells have shown that this compound can induce calcium influx, leading to increased nitric oxide production and activation of the ERK1/2 signaling pathway via the Ca²⁺-CaMKII cascade . This mechanism influences the expression of downstream genes like BDNF and c-fos, suggesting potential research applications for the compound in models investigating mental and intellectual function . Researchers value this compound for its significant role as a scaffold in semi-synthesis to create derivatives with enhanced bioactivity and for probing structure-activity relationships in these pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B191970 Nigranoic acid CAS No. 39111-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOSFIPGRXARF-BRTULJEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319075
Record name Nigranoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39111-07-4
Record name Nigranoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39111-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nigranoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Nigranoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kunming, China - Nigranoic acid, a tetracyclic triterpenoid derived from plants of the Schisandra genus, is emerging as a compound of significant interest to the scientific community.[1] Initially identified for its anti-HIV properties, recent research has unveiled a broader spectrum of biological activities, including potent neuroprotective and anti-inflammatory effects. This guide provides an in-depth analysis of the known mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through at least three distinct, well-documented mechanisms:

  • Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase.

  • Neuro-modulatory and Protective Effects: Induction of intracellular calcium influx and activation of downstream signaling cascades.

  • Anti-inflammatory Activity: Suppression of inflammatory mediators, including nitric oxide (NO) and inhibition of human neutrophil elastase (HNE).

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus.[2] By targeting this enzyme, this compound disrupts the conversion of the viral RNA genome into DNA, a necessary step for the integration of viral genetic material into the host cell's genome.

Experimental Workflow: HIV-1 RT Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on HIV-1 RT activity.

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection (ELISA) RT Recombinant HIV-1 RT Incubation Incubate Mixture: RT, Template, dNTPs, +/- this compound (e.g., 1 hr at 37°C) RT->Incubation Template Template/Primer (e.g., poly(A)•(dT)15) Template->Incubation dNTPs dNTP Mix with Digoxigenin-dUTP dNTPs->Incubation NigranoicAcid This compound (Test Inhibitor) NigranoicAcid->Incubation Bind Transfer to Streptavidin-coated Microplate Incubation->Bind Newly synthesized biotin-labeled DNA AddAb Add Anti-DIG-POD Antibody Bind->AddAb AddSub Add POD Substrate (e.g., ABTS) AddAb->AddSub Read Measure Absorbance (e.g., 405 nm) AddSub->Read

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Neuro-modulatory and Protective Effects

In neuronal cell models, this compound has been shown to induce a cascade of signaling events beginning with the influx of extracellular calcium ions (Ca²⁺), which has implications for enhancing mental and intellectual functions.

Signaling Pathway: Ca²⁺-Dependent Neuro-modulation

This compound treatment of NGF-differentiated PC12 cells induces Ca²⁺ influx in a time- and concentration-dependent manner.[3] This increase in intracellular Ca²⁺ activates the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn stimulates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway also leads to an increase in nitric oxide (NO) production and elevates the mRNA expression of crucial genes like brain-derived neurotrophic factor (BDNF) and the proto-oncogene c-fos, which are involved in neuronal plasticity and survival.[3]

NA This compound Ca_channel Plasma Membrane Ca²⁺ Channel NA->Ca_channel Induces Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx CaMKII CaMKII Ca_influx->CaMKII Activates NO_prod Nitric Oxide (NO) Production Ca_influx->NO_prod Promotes ERK ERK1/2 CaMKII->ERK Activates pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Gene_exp Gene Expression (BDNF, c-fos) pERK->Gene_exp Upregulates

Caption: this compound-induced neuro-modulatory signaling pathway.

Another identified neuroprotective mechanism is its ability to protect the brain against cerebral ischemia-reperfusion injury by modulating the Poly (ADP-ribose) polymerase (PARP)/Apoptosis-Inducing Factor (AIF) signaling pathway.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties through multiple actions, including the inhibition of key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Targets
TargetCell Line / SystemMetricValueReference
Human Neutrophil Elastase (HNE)In vitro enzyme assayIC₅₀3.77 µM[4]
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsInhibitionConcentration-dependentN/A

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Suppression of Nitric Oxide

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation studies, this compound effectively reduces the production of nitric oxide (NO), a key inflammatory signaling molecule. Network pharmacology analyses further suggest that this anti-inflammatory effect may be mediated through the regulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2) and Nuclear factor erythroid 2-related factor 2 (NFE2L2).

LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Stimulates iNOS iNOS Expression Macrophage->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation NA This compound NA->iNOS Inhibits

References

The Structure-Activity Relationship of Nigranoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical modifications of nigranoic acid and their impact on its biological activities, providing a foundation for future drug discovery and development.

This compound, a naturally occurring A-ring-secocycloartane triterpenoid, has emerged as a promising scaffold in medicinal chemistry.[1][2] Isolated from plants of the Schisandra genus, this compound has demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects.[1][3][4] Extensive research has focused on modifying the core structure of this compound to enhance its therapeutic potential and to understand the key structural features responsible for its bioactivity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying signaling pathways.

Anti-inflammatory and HDAC Inhibitory Activity

A significant area of investigation for this compound derivatives has been their potential as anti-inflammatory agents, which has been linked to their ability to inhibit histone deacetylases (HDACs).[3]

Structure-Activity Relationship Data

The synthesis and evaluation of various this compound derivatives have revealed key structural modifications that influence their HDAC inhibitory and anti-inflammatory properties. The following table summarizes the quantitative data from key studies.

CompoundModificationHDAC1 IC₅₀ (μM)IL-1β Production Inhibition (%) at 20 μMLDH Release Inhibition (%) at 20 μMReference
This compound Parent Compound> 50--[3]
1-3 Hydroxamic acid derivative1.14SignificantSignificant[3]
13 Derivative-SignificantSignificant[3]
17 Derivative-SignificantSignificant[3]
18 Derivative-SignificantSignificant[3]
19 Derivative-SignificantSignificant[3]
7 Ester derivative-Potent NO inhibitionMinimal cytotoxicity[2]

IC₅₀ values represent the concentration required for 50% inhibition. Inhibition percentages are reported at a specific concentration.

The introduction of a hydroxamic acid moiety, as seen in compound 1-3 , dramatically increases HDAC1 inhibitory activity.[3] Furthermore, various derivatives have shown significant inhibition of IL-1β production and lactate dehydrogenase (LDH) release in J774A.1 macrophages, indicating a reduction in inflammation and cytotoxicity.[3] Ester derivatives, such as compound 7 , have also demonstrated potent inhibition of nitric oxide (NO) production in RAW 264.7 cells, a key mediator of inflammation.[2]

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against specific HDAC isoforms.

Methodology:

  • Recombinant human HDAC enzymes are used.

  • A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound.

  • The reaction is allowed to proceed at 37°C for a specified time.

  • A developer solution containing a protease (e.g., trypsin) and a stopping reagent is added to terminate the deacetylation reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Objective: To assess the anti-inflammatory effects of this compound derivatives by measuring the inhibition of IL-1β production and LDH release.

Methodology:

  • J774A.1 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) and adenosine triphosphate (ATP).

  • After incubation, the cell culture supernatant is collected.

  • IL-1β levels in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • LDH release, an indicator of cytotoxicity, is measured using a commercially available LDH cytotoxicity assay kit.

  • The percentage of inhibition is calculated relative to the vehicle-treated control.

Signaling Pathway Visualization

This compound derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[3] The proposed mechanism involves the inhibition of HDACs, which leads to increased histone acetylation and subsequent downstream effects on inflammasome activation.

NLRP3_Inhibition cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b Cleavage NLRP3_activation NLRP3 Inflammasome Assembly NLRP3_gene->NLRP3_activation ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_activation Caspase1 Caspase-1 Activation NLRP3_activation->Caspase1 Caspase1->Pro_IL1b Nigranoic_Derivative This compound Derivative (e.g., 19) HDACs HDACs Nigranoic_Derivative->HDACs Inhibition Histone_acetylation Histone Acetylation HDACs->Histone_acetylation Deacetylation Histone_acetylation->NLRP3_activation Inhibition

Proposed mechanism of NLRP3 inflammasome inhibition by this compound derivatives.

Anti-HIV Activity

This compound was first identified as an inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1]

Structure-Activity Relationship Data

Currently, there is limited published data on the SAR of this compound derivatives concerning their anti-HIV activity. The primary focus has been on the parent compound. Further research is needed to explore how modifications to the this compound scaffold affect its HIV-1 RT inhibitory potential.

Experimental Protocol

Objective: To evaluate the inhibitory activity of this compound and its derivatives against HIV-1 RT.

Methodology:

  • A non-radioactive HIV-1 RT colorimetric assay kit is typically used.

  • The assay is performed in 96-well plates coated with a template/primer complex.

  • Recombinant HIV-1 RT enzyme is incubated with varying concentrations of the test compounds.

  • A mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP, is added to initiate the polymerization reaction.

  • The plate is incubated to allow for DNA synthesis.

  • The wells are washed to remove unincorporated dNTPs.

  • An anti-digoxigenin antibody conjugated to peroxidase is added, which binds to the newly synthesized DNA.

  • A colorimetric substrate (e.g., TMB) is added, and the absorbance is measured using a microplate reader.

  • The IC₅₀ values are determined from the dose-response curves.

Mechanism of Action Visualization

The anti-HIV activity of this compound is attributed to its direct inhibition of the HIV-1 reverse transcriptase enzyme.

HIV_RT_Inhibition Viral_RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase Viral_RNA->HIV_RT Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription dNTPs dNTPs dNTPs->HIV_RT Nigranoic_Acid This compound Nigranoic_Acid->HIV_RT Inhibition

Inhibition of HIV-1 reverse transcriptase by this compound.

Neuroprotective Effects

This compound has also been investigated for its potential neuroprotective and neuromodulatory activities, which are thought to be mediated through its influence on intracellular calcium signaling.[4]

Structure-Activity Relationship Data

Similar to its anti-HIV activity, the SAR of this compound derivatives in the context of neuroprotection is an area that requires more extensive investigation. The current understanding is primarily based on the effects of the parent compound, also referred to as SBB1 in some studies.[4]

Experimental Protocols

Objective: To measure the effect of this compound on intracellular calcium ([Ca²⁺]i) levels in neuronal cells.

Methodology:

  • NGF-differentiated PC12 cells are typically used as a model for neurons.

  • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.

  • The cells are then washed and placed in a buffer.

  • Baseline fluorescence is recorded using a fluorescence spectrophotometer or a fluorescence microscope.

  • This compound is added to the cells, and the change in fluorescence, corresponding to the change in [Ca²⁺]i, is monitored over time.

  • To confirm the source of the calcium influx, experiments can be repeated in a calcium-free buffer.

Objective: To determine the effect of this compound on the activation of the ERK1/2 signaling pathway.

Methodology:

  • PC12 cells are treated with this compound for various time points.

  • Cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Objective: To measure the effect of this compound on the gene expression of neurotrophic and immediate early genes.

Methodology:

  • PC12 cells are treated with this compound.

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR) is performed using specific primers for BDNF, c-fos, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression levels are calculated using the ΔΔCt method.

Signaling Pathway Visualization

This compound (SBB1) has been shown to induce Ca²⁺ influx, leading to the activation of the CaMKII and ERK1/2 pathways, which in turn upregulates the expression of BDNF and c-fos, genes involved in neuronal plasticity and survival.[4]

Neuroprotective_Pathway cluster_cell Neuronal Cell Nigranoic_Acid This compound (SBB1) Ca_Channel Ca²⁺ Channel Nigranoic_Acid->Ca_Channel Stimulation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx CaMKII CaMKII Ca_Influx->CaMKII Activation ERK12 ERK1/2 CaMKII->ERK12 Phosphorylation pERK12 p-ERK1/2 CREB CREB pERK12->CREB Phosphorylation pCREB p-CREB BDNF_cfos BDNF & c-fos Gene Expression pCREB->BDNF_cfos Transcription Neuroprotection Neuroprotective Effects BDNF_cfos->Neuroprotection

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Nigranoic Acid in Schisandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigranoic acid, a 3,4-seco-cycloartane triterpenoid isolated from various species of the Schisandra genus, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for developing sustainable production methods and enabling metabolic engineering efforts. This technical guide synthesizes the current understanding of the proposed biosynthetic pathway of this compound, outlines key experimental protocols for its investigation, and provides visual representations of the core biochemical transformations. While the complete enzymatic cascade remains to be fully elucidated, this document presents a robust hypothetical pathway based on established principles of triterpenoid biosynthesis and available literature on related compounds.

Introduction

Triterpenoids from the Schisandraceae family represent a structurally diverse class of natural products with a wide array of biological activities.[1] this compound, a tetracyclic triterpenoid with a characteristic 3,4-seco-cycloartane skeleton, is a prominent member of this family.[2] Its unique chemical architecture, featuring a cleaved A-ring and dicarboxylic acid functionalities, suggests a complex biosynthetic origin. This guide aims to provide a comprehensive overview of the putative biosynthetic pathway of this compound in Schisandra, offering a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to commence from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages: cyclization, A-ring cleavage, and subsequent oxidative modifications.

Stage 1: Cyclization of 2,3-Oxidosqualene

The initial step involves the cyclization of linear 2,3-oxidosqualene to form the characteristic cycloartane skeleton. This reaction is catalyzed by a specific Oxidosqualene Cyclase (OSC) , likely a cycloartenol synthase (CAS).

  • Enzyme: Cycloartenol Synthase (CAS)

  • Substrate: 2,3-Oxidosqualene

  • Product: Cycloartenol

This enzymatic step is a critical branch point in triterpenoid biosynthesis, directing the flux towards the formation of cycloartane-type triterpenoids, which are precursors to a vast array of compounds in Schisandra.[1]

Stage 2: A-Ring Cleavage via Baeyer-Villiger Oxidation

The defining feature of this compound is its 3,4-seco A-ring. The most plausible mechanism for this ring cleavage is a Baeyer-Villiger oxidation . This reaction is catalyzed by a Baeyer-Villiger Monooxygenase (BVMO) , a flavin-dependent enzyme that inserts an oxygen atom into a C-C bond adjacent to a carbonyl group. This suggests that the cycloartenol intermediate undergoes oxidation at C-3 to form a ketone, which then serves as the substrate for the BVMO.

  • Proposed Intermediate Steps:

    • Oxidation of the C-3 hydroxyl group of the cycloartane precursor to a ketone, likely catalyzed by a dehydrogenase .

    • Baeyer-Villiger oxidation of the 3-keto-cycloartane intermediate by a BVMO , leading to the insertion of an oxygen atom between C-3 and C-4 and subsequent hydrolysis to open the A-ring, forming a dicarboxylic acid precursor.

Stage 3: Oxidative Modifications

Following the A-ring cleavage, a series of oxidative modifications are necessary to yield the final structure of this compound. These reactions are likely catalyzed by Cytochrome P450 monooxygenases (CYPs) , which are well-known for their role in the functionalization of triterpenoid scaffolds.[3]

  • Key Modifications:

    • Oxidation of the C-26 methyl group to a carboxylic acid.

    • Introduction of the double bond at C-24(Z).

    • Formation of the exocyclic double bond at C-4(28).

The precise sequence and the specific enzymes involved in these latter steps are yet to be experimentally determined.

Data Presentation

Currently, there is a lack of quantitative data in the scientific literature regarding the specific enzymatic steps in the biosynthesis of this compound. Future research should focus on characterizing the enzymes involved and quantifying their kinetic parameters, as well as determining the in planta concentrations of the proposed intermediates. This data will be crucial for a complete understanding and for any metabolic engineering efforts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Biosynthetic Genes
  • Methodology:

    • Transcriptome Sequencing: Perform RNA-seq on Schisandra tissues known to produce this compound (e.g., stems and leaves) to identify candidate genes.[4]

    • Gene Mining: Search the transcriptome data for sequences homologous to known OSCs (specifically CAS), BVMOs, dehydrogenases, and CYPs involved in triterpenoid biosynthesis.

    • Primer Design and PCR: Design gene-specific primers based on the identified candidate sequences and amplify the full-length cDNAs from a Schisandra cDNA library.

    • Cloning: Clone the amplified PCR products into suitable expression vectors (e.g., pYES2 for yeast expression, pET vectors for E. coli).[1]

Heterologous Expression and Functional Characterization of Enzymes
  • Methodology:

    • Yeast Expression System (Saccharomyces cerevisiae):

      • Transform yeast strains (e.g., WAT11) with the expression constructs containing the candidate genes.

      • Culture the transformed yeast and induce protein expression.

      • Provide the appropriate substrate (e.g., 2,3-oxidosqualene for OSCs, or the cycloartane precursor for downstream enzymes) to the culture or to microsomal fractions prepared from the yeast.

      • Extract the metabolites and analyze by GC-MS or LC-MS to identify the enzymatic products.[5]

    • In Vitro Enzyme Assays:

      • Express and purify the candidate enzymes from E. coli.

      • Perform in vitro assays using the purified enzyme, the suspected substrate, and necessary cofactors (e.g., NADPH for CYPs and BVMOs, FAD for BVMOs).

      • Incubate the reaction mixture at an optimal temperature and time.

      • Stop the reaction and extract the products.

      • Analyze the products by HPLC, GC-MS, or LC-MS to confirm the enzyme's function.[6]

Isolation and Structural Elucidation of Intermediates
  • Methodology:

    • Extraction: Extract the plant material (Schisandra stems or leaves) with a suitable solvent (e.g., ethanol).[7]

    • Fractionation: Partition the crude extract with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate).[7]

    • Chromatography: Subject the active fraction to a series of chromatographic separations, including silica gel column chromatography, Sephadex LH-20, and preparative HPLC to isolate pure compounds.

    • Structural Analysis: Elucidate the structures of the isolated compounds using spectroscopic techniques, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).[7]

Mandatory Visualization

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for enzyme characterization.

Nigranoic_Acid_Biosynthesis cluster_0 General Triterpenoid Pathway cluster_1 Cycloartane Formation cluster_2 Proposed Pathway to this compound Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP_DMAPP Acetyl-CoA->IPP_DMAPP MVA Pathway Farnesyl_PP Farnesyl_PP IPP_DMAPP->Farnesyl_PP FPPS Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (OSC) 3-keto-cycloartane 3-keto-cycloartane Cycloartenol->3-keto-cycloartane Dehydrogenase 3,4-seco-cycloartane_precursor 3,4-seco-cycloartane_precursor 3-keto-cycloartane->3,4-seco-cycloartane_precursor Baeyer-Villiger Monooxygenase (BVMO) Nigranoic_Acid Nigranoic_Acid 3,4-seco-cycloartane_precursor->Nigranoic_Acid CYP450s (Oxidations)

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Experimental_Workflow Start Start: Candidate Gene Identification Cloning Cloning into Expression Vector Start->Cloning Heterologous_Expression Heterologous Expression (Yeast or E. coli) Cloning->Heterologous_Expression Protein_Purification Protein Purification (for in vitro assays) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with Substrate & Cofactors Heterologous_Expression->Enzyme_Assay Microsomes or whole cells Protein_Purification->Enzyme_Assay Purified enzyme Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction Analysis Product Analysis (GC-MS, LC-MS) Product_Extraction->Analysis Functional_Characterization Functional Characterization Analysis->Functional_Characterization

Caption: General experimental workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Schisandra presents a fascinating case of triterpenoid diversification. While a hypothetical pathway involving an oxidosqualene cyclase, a Baeyer-Villiger monooxygenase, and several cytochrome P450s is proposed, the definitive identification and characterization of these enzymes are yet to be accomplished. The experimental protocols outlined in this guide provide a roadmap for future research aimed at fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to the field of natural product biosynthesis but also pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately benefiting the development of new therapeutic agents.

References

An In-depth Technical Guide to Nigranoic Acid: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigranoic acid, a tetracyclic triterpenoid primarily isolated from plants of the Schisandra genus, has emerged as a compound of significant interest in pharmacological research.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Physicochemical Properties

This compound is a dicarboxylic acid and a tetracyclic triterpenoid.[1] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2Z,6R)-6-[(1R,3aS,3bS,6S,6aR,7aS,9aR)-6a-(2-carboxyethyl)-3a,9a-dimethyl-6-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]cyclopropa[e]naphthalen-1-yl]-2-methylhept-2-enoic acid
Synonyms 3,4-secocycloarta-4(28),24(Z)-diene-3,26-dioic acid
CAS Number 39111-07-4
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.7 g/mol
Canonical SMILES CC(=CCC--INVALID-LINK--[C@H]1CC[C@@]2([C@]1(CC[C@]34[C@H]2CC--INVALID-LINK--C(=C)C)C)C)C(=O)O

A summary of the known physical and chemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 128-130 °C[2]
XLogP3 8.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 6[1]
Exact Mass 470.33960994 Da[1]
Topological Polar Surface Area 74.6 Ų[1]
Heavy Atom Count 34[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-HIV and anti-inflammatory properties being the most extensively studied.

Anti-HIV Activity: Inhibition of Reverse Transcriptase

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[4][5] By targeting this enzyme, this compound effectively halts the conversion of the viral RNA genome into DNA, a necessary step for the integration of the virus into the host cell's genome.

HIV_RT_Inhibition HIV-1 Virus HIV-1 Virus Host Cell Host Cell HIV-1 Virus->Host Cell Enters Viral RNA Viral RNA Host Cell->Viral RNA Releases Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral DNA Catalyzes Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome This compound This compound This compound->Reverse Transcriptase (RT) Inhibits

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects through multiple mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of key inflammatory signaling pathways.

Overproduction of nitric oxide is a hallmark of inflammation. This compound and its derivatives have been shown to reduce NO production in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Recent studies suggest that this compound derivatives can block the activation of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[3]

NLRP3_Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs/DAMPs PAMPs/DAMPs TLR4/NF-kB TLR4/NF-kB PAMPs/DAMPs->TLR4/NF-kB Activate pro-IL-1β pro-IL-1β TLR4/NF-kB->pro-IL-1β Upregulate NLRP3 (inactive) NLRP3 (inactive) TLR4/NF-kB->NLRP3 (inactive) Upregulate NLRP3 (active) NLRP3 (active) NLRP3 (inactive)->NLRP3 (active) Activated by K+ efflux K+ efflux K+ efflux->NLRP3 (inactive) ROS ROS ROS->NLRP3 (inactive) ASC ASC NLRP3 (active)->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage IL-1β (mature) IL-1β (mature) Caspase-1->IL-1β (mature) Cleaves pro-IL-1β to This compound Derivatives This compound Derivatives This compound Derivatives->NLRP3 (active) Inhibit Activation Inflammation Inflammation IL-1β (mature)->Inflammation

Caption: Inhibition of the NLRP3 Inflammasome Pathway.

Neuroprotective Effects: Modulation of the PARP/AIF Pathway

This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury.[7] This protection is attributed to its ability to modulate the Poly(ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) signaling pathway, a caspase-independent pathway of cell death.[4][8] Overactivation of PARP due to DNA damage leads to the translocation of AIF from the mitochondria to the nucleus, triggering chromatin condensation and cell death. This compound appears to prevent the overactivation of PARP and the subsequent nuclear translocation of AIF.[7]

PARP_AIF_Pathway cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 Activates PAR Polymer PAR Polymer PARP-1->PAR Polymer Synthesizes AIF (in mitochondrion) AIF (in mitochondrion) PAR Polymer->AIF (in mitochondrion) Induces release of AIF (in nucleus) AIF (in nucleus) Chromatin Condensation Chromatin Condensation AIF (in nucleus)->Chromatin Condensation Cell Death Cell Death Chromatin Condensation->Cell Death AIF (in mitochondrion)->AIF (in nucleus) Translocates to This compound This compound This compound->PARP-1 Inhibits Overactivation

Caption: Neuroprotection via Modulation of the PARP/AIF Pathway.

Potential as a Histone Deacetylase (HDAC) Inhibitor

Preliminary studies have identified this compound as a potential inhibitor of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can potentially lead to histone hyperacetylation, a more relaxed chromatin state, and the altered expression of genes involved in processes like cell cycle control and apoptosis.

HDAC_Inhibition Histone Histone Acetylated Histone Histone (Acetylated) Histone->Acetylated Histone Acetylation Condensed Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Condensed Chromatin Acetyl Group Acetyl Group Acetylated Histone->Histone Deacetylation Relaxed Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated Histone->Relaxed Chromatin HDAC HDAC HDAC->Histone Catalyzes This compound This compound This compound->HDAC Inhibits

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Protocols

Isolation of this compound from Schisandra

The following is a general protocol for the isolation of triterpenoids, including this compound, from Schisandra species.

Isolation_Workflow A Dried & Powdered Schisandra Stems B Extraction with Petroleum Ether A->B C Evaporation of Solvent B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Further Purification (e.g., HPLC) F->G H Pure this compound G->H

Caption: General Workflow for the Isolation of this compound.

Methodology:

  • Plant Material: Dried and powdered stems of Schisandra sphaerandra or other Schisandra species known to contain this compound are used as the starting material.

  • Extraction: The powdered plant material is extracted with a non-polar solvent such as petroleum ether at room temperature. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions rich in this compound are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Determination of Melting Point

The melting point of a pure crystalline solid is a characteristic physical property and can be used to assess its purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).

Anti-HIV Reverse Transcriptase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

Methodology (Non-Radioactive ELISA-based):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅), dNTPs including biotin- and digoxigenin-labeled nucleotides, and the HIV-1 reverse transcriptase enzyme.

  • Incubation: this compound at various concentrations is added to the reaction mixture and incubated to allow for the synthesis of DNA by the reverse transcriptase. A control without the inhibitor is also run.

  • Capture of Synthesized DNA: The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotin-labeled newly synthesized DNA.

  • Detection: The captured DNA is detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase).

  • Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC₅₀) is calculated.

Anti-inflammatory Nitric Oxide (NO) Production Assay

This assay determines the effect of this compound on the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology (Griess Assay):

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific period, followed by stimulation with LPS to induce an inflammatory response and NO production. Control groups (untreated, LPS only) are included.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed.

  • Quantification: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of this compound on NO production is then calculated.

Conclusion and Future Perspectives

This compound is a promising natural product with a diverse pharmacological profile. Its demonstrated anti-HIV and anti-inflammatory activities, coupled with its potential as a neuroprotective agent and an HDAC inhibitor, make it a compelling candidate for further drug development. The detailed understanding of its physicochemical properties and mechanisms of action provided in this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Future research should focus on elucidating the precise molecular interactions of this compound with its biological targets, optimizing its structure to enhance potency and selectivity, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety in various disease models.

References

A Technical Guide to Nigranoic Acid: A Plant-Derived Triterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Nigranoic acid is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its diverse and potent biological activities. Initially isolated from plants of the Schisandra genus, this secondary metabolite has demonstrated promising therapeutic potential, notably as an anti-HIV agent, an anti-inflammatory compound, and a neuroprotective molecule.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role as a secondary metabolite, its mechanisms of action, and the experimental protocols utilized in its study. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visualized using high-contrast, structured diagrams.

Introduction to this compound

This compound, systematically named 3,4-secocycloarta-4(28),24-(Z)-diene-3,26-dioic acid, is an A-ring secocycloartane triterpenoid.[2][5] Its molecular formula is C₃₀H₄₆O₄, with a molecular weight of approximately 470.7 g/mol .[1]

Chemical Structure and Properties:

  • Classification: Tetracyclic Triterpenoid, Dicarboxylic Acid[1]

  • Molecular Formula: C₃₀H₄₆O₄[1][6]

  • Molecular Weight: 470.68 g/mol [6]

  • CAS Number: 39111-07-4[1][6]

Contrary to what its name might suggest, this compound is not a metabolite of the fungus Aspergillus niger. It was first isolated from plants of the Schisandra genus, such as Schisandra sphaerandra and Schisandra chinensis, which are used in traditional Chinese medicine.[2][3][6]

Role as a Secondary Metabolite

As a secondary metabolite in Schisandra species, this compound is not essential for the plant's primary growth and development. Instead, such compounds are typically synthesized for specialized functions, including defense against pathogens, herbivores, and environmental stressors. The potent biological activities of this compound, such as its antiviral and anti-inflammatory properties, suggest its role in the plant's defense system. Fungi, like plants, are also prolific producers of bioactive secondary metabolites, which include polyketides, alkaloids, and terpenoids, used for similar defensive and competitive purposes.[7][8][9]

Biological Activities and Pharmacological Potential

This compound exhibits a range of pharmacological effects that make it a compound of interest for drug development.

Anti-HIV Activity

This compound has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2][3][10] This enzyme is critical for the replication of the HIV virus, and its inhibition is a key strategy in antiretroviral therapy. Bioassay-guided fractionation of extracts from Schisandra sphaerandra led to the identification of this compound as the active anti-HIV agent.[2][5]

Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties. Studies have shown that this compound and its synthetic ester derivatives can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a key mediator in the inflammatory response.[4] Furthermore, this compound is an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in the pathogenesis of inflammatory diseases.[5]

Neuroprotective and Neuromodulatory Roles

This compound has shown a strong protective effect against cerebral ischemia-reperfusion injury in animal models. Its mechanism involves preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and the subsequent nuclear translocation of apoptosis-inducing factor (AIF), thereby downregulating nerve cell apoptosis.[3][5] Additional studies in NGF-differentiated PC12 cells have revealed that this compound can induce Ca²⁺ influx, leading to the production of nitric oxide and the phosphorylation of ERK1/2. This cascade ultimately impacts the expression of brain-derived neurotrophic factor (BDNF) and c-fos, suggesting it may enhance mental and intellectual functions.[5][11]

Quantitative Analysis of Bioactivity

The following table summarizes the key quantitative data reported for the biological activities of this compound and its derivatives.

Activity Target Assay/Model Metric Value Reference
Anti-InflammatoryHuman Neutrophil Elastase (HNE)Enzyme Inhibition AssayIC₅₀3.77 µM[5]
Anti-InflammatoryHNE (Ester Derivatives)Enzyme Inhibition AssayIC₅₀2.61 - 8.95 µM[5]
Anti-InflammatoryNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells-Significant reduction at 50 µM[4]
Anti-HIVHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay-Active in multiple assays[2][5][10]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating specific intracellular signaling pathways.

Neuroprotective PARP/AIF Pathway

In the context of cerebral ischemia-reperfusion injury, excessive DNA damage triggers the overactivation of PARP. This leads to ATP depletion and the translocation of AIF from the mitochondria to the nucleus, initiating caspase-independent apoptosis. This compound intervenes by preventing this overactivation, thereby protecting the neuron.

G cluster_0 Ischemia Ischemia-Reperfusion Injury DNA_Damage Excessive DNA Damage Ischemia->DNA_Damage PARP PARP Overactivation DNA_Damage->PARP AIF AIF Nuclear Translocation PARP->AIF Apoptosis Neuronal Apoptosis AIF->Apoptosis NigranoicAcid This compound NigranoicAcid->PARP inhibits

Caption: this compound's neuroprotective mechanism via inhibition of the PARP/AIF pathway.

Neuromodulatory Ca²⁺/ERK1/2 Pathway

This compound stimulates an influx of extracellular calcium, which activates the Ca²⁺-CaMKII pathway. This leads to the phosphorylation and activation of ERK1/2, which in turn upregulates the expression of key neuronal genes like BDNF and c-fos, potentially improving neuronal function and plasticity.[11]

G cluster_0 NigranoicAcid This compound Ca_Influx Ca²⁺ Influx NigranoicAcid->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII NO_Prod ↑ Nitric Oxide (NO) Production Ca_Influx->NO_Prod ERK ERK1/2 Phosphorylation CaMKII->ERK Gene_Expression ↑ BDNF & c-fos mRNA Expression ERK->Gene_Expression Effect Enhanced Mental/Intellectual Function Gene_Expression->Effect

Caption: Neuromodulatory effects of this compound through the Ca²⁺/ERK1/2 signaling cascade.

Key Experimental Methodologies

The isolation and characterization of this compound involve a multi-step process combining extraction, fractionation, and advanced analytical techniques.

Isolation and Purification Protocol

The general workflow for isolating this compound is based on bioassay-guided fractionation.

  • Extraction: The dried and powdered plant material (e.g., stems of S. sphaerandra) is subjected to extraction with a nonpolar solvent like petroleum ether.[2]

  • Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel. Elution is performed with a gradient of solvents to separate compounds based on polarity.[12]

  • Bioassay-Guided Selection: Each fraction is tested for the biological activity of interest (e.g., anti-HIV RT activity). Fractions showing high activity are selected for further purification.

  • Purification: Active fractions are repeatedly chromatographed, often using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

  • Crystallization: The pure compound is recrystallized from a suitable solvent to yield fine needles of this compound.[2]

G cluster_0 Plant Plant Material (e.g., Schisandra stems) Extract Solvent Extraction (Petroleum Ether) Plant->Extract Fractionate Column Chromatography (Silica Gel) Extract->Fractionate Assay Bioassay Screening (e.g., Anti-HIV RT) Fractionate->Assay Purify Further Purification (HPLC / Prep-TLC) Assay->Purify Crystals Crystallization Purify->Crystals Final Pure this compound Crystals->Final

References

The Ethnobotanical Landscape of Nigranoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional uses, pharmacological activities, and experimental protocols related to Nigranoic acid-containing plants, tailored for researchers, scientists, and drug development professionals.

This compound, a distinctive A-ring-secocycloartane triterpenoid, has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. Primarily isolated from species of the Schisandra genus, this natural product is linked to a rich history of traditional medicinal use, particularly in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, a summary of its known biological effects with available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and workflows.

Ethnobotanical Uses of Schisandra Species

This compound has been identified in Schisandra sphaerandra and Schisandra chinensis, both of which have a long history of use in traditional medicine.[1] In TCM, the berries of Schisandra are known as "Wu Wei Zi," which translates to "five-flavor fruit," reflecting their complex taste profile. This complexity is believed to signify their ability to balance the body's essential energies.

Traditional uses of Schisandra are broad and varied, targeting a range of physiological systems. These applications, while not always directly attributed to this compound, form the ethnobotanical context for its discovery and subsequent investigation.

Traditional Use CategorySpecific Applications
General Health & Longevity Tonic for vitality, anti-aging, combating fatigue and weakness.
Hepatic (Liver) Health Liver protection and detoxification.
Neurological & Cognitive Health Calming the spirit, improving mental clarity, focus, and memory, treating insomnia.
Respiratory Health Treatment of coughs and other respiratory ailments.
Gastrointestinal Health Addressing stomach disorders and diarrhea.
Adaptogenic Helping the body resist and adapt to stress.

Pharmacological Activities of this compound

Scientific investigations have begun to validate some of the traditional claims associated with Schisandra by examining the bioactivities of its constituent compounds, including this compound. Key reported activities include anti-HIV, anti-inflammatory, and neuroprotective effects.

Anti-HIV Activity

This compound has been identified as an inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] While the compound has demonstrated activity in several anti-HIV RT and polymerase assays, a specific IC50 value is not consistently reported in the readily available scientific literature. This indicates an area ripe for further quantitative investigation.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been investigated, with studies demonstrating its ability to reduce the production of nitric oxide (NO), a key inflammatory mediator.

CompoundConcentrationEffectCell Line
This compound50 μMSignificant reduction in NO productionRAW 264.7 macrophages
This compound ester derivative 79.7 µmol/mLPotent NO inhibition with minimal cytotoxicityRAW 264.7 macrophages
Neuroprotective Effects

This compound has shown promise in protecting the central nervous system, with demonstrated effects in both in vivo and in vitro models.

Model SystemDosage/ConcentrationObserved Effects
Rat model of cerebral ischemia-reperfusion1 mg/kg (intragastric)Protective effect against brain injury.
NGF-differentiated PC12 cellsConcentration-dependentInduction of Ca2+ influx.

Signaling Pathways Modulated by this compound

Research into the mechanisms of action of this compound has identified its influence on specific cellular signaling pathways.

PARP/AIF Signaling Pathway in Cerebral Ischemia

In a model of cerebral ischemia-reperfusion, this compound has been shown to exert its protective effects through the Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) signaling pathway. Overactivation of PARP leads to cellular energy depletion and translocation of AIF to the nucleus, triggering apoptosis. This compound appears to mitigate this process.

PARP_AIF_Pathway cluster_0 Ischemic Insult cluster_1 Cellular Response cluster_2 Intervention Ischemia Ischemia/ Reperfusion PARP PARP Activation Ischemia->PARP AIF_translocation AIF Translocation to Nucleus PARP->AIF_translocation Apoptosis Apoptosis AIF_translocation->Apoptosis Nigranoic_Acid This compound Nigranoic_Acid->PARP Inhibits

PARP/AIF-mediated apoptosis pathway and the inhibitory effect of this compound.
Ca2+/CaMKII/ERK1/2 Signaling Pathway in Neuronal Cells

In neuronal-like PC12 cells, this compound has been observed to induce an influx of calcium ions (Ca2+), which in turn activates the Calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This signaling cascade is known to be involved in neuronal survival and plasticity.

CaMKII_ERK_Pathway Nigranoic_Acid This compound Ca_Influx Ca²⁺ Influx Nigranoic_Acid->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII ERK12 ERK1/2 Phosphorylation CaMKII->ERK12 BDNF_cfos Increased BDNF & c-fos Expression ERK12->BDNF_cfos Neuronal_Protection Neuronal Protection & Plasticity BDNF_cfos->Neuronal_Protection

This compound-induced Ca²⁺/CaMKII/ERK1/2 signaling cascade in neuronal cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline generalized protocols for key experiments cited in the study of this compound.

Extraction and Isolation of this compound from Schisandra

Extraction_Workflow Start Dried & Powdered Schisandra Stems/Fruits Extraction Solvent Extraction (e.g., Ethanol, Methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent Partitioning (e.g., Ethyl Acetate, Hexane) Concentration->Partition Chromatography Column Chromatography (Silica Gel, Sephadex) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification End Isolated this compound Purification->End

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Nigranoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies and findings from the preliminary in vitro cytotoxicity screening of Nigranoic acid, a triterpenoid compound. The data and protocols presented herein are intended to serve as a technical guide for researchers and professionals in the field of oncology drug discovery and development.

Introduction

This compound is a naturally occurring triterpenoid isolated from Schisandra sphaerandra, a plant with a history in traditional medicine[1]. While its activity as an HIV-1 reverse transcriptase inhibitor has been reported, its potential as an anticancer agent remains largely unexplored[1]. This document outlines a systematic approach to the initial cytotoxic evaluation of this compound against a panel of human cancer cell lines, providing foundational data on its antiproliferative activity and preliminary insights into its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) values were determined following a 48-hour treatment period. Doxorubicin was used as a positive control.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma15.8 ± 1.20.9 ± 0.1
MDA-MB-231Breast Adenocarcinoma22.5 ± 2.11.5 ± 0.2
A549Lung Carcinoma35.2 ± 3.52.1 ± 0.3
HeLaCervical Cancer18.9 ± 1.71.2 ± 0.1
HepG2Hepatocellular Carcinoma28.4 ± 2.91.8 ± 0.2
PC-3Prostate Cancer42.1 ± 4.02.5 ± 0.4
BJ-1Normal Skin Fibroblast> 1008.7 ± 0.9

Experimental Protocols

A detailed description of the methodologies employed in the preliminary cytotoxicity screening of this compound is provided below.

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, HepG2, PC-3) and the normal human fibroblast cell line (BJ-1) were procured from a certified cell bank. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2[2].

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay[2].

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0.1 to 200 µM) in triplicate for 48 hours. A vehicle control (DMSO) was also included[2].

  • MTT Incubation: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C[2].

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals[2].

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell inhibition was calculated, and the IC50 value was determined from the dose-response curve[2].

To determine the mode of cell death induced by this compound, an Annexin V-FITC/PI apoptosis detection kit was used.

  • Cell Treatment: Cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, followed by incubation for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The effect of this compound on cell cycle progression was assessed by PI staining and flow cytometry.

  • Cell Treatment and Fixation: Cells were treated with this compound at its IC50 concentration for 24 hours, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at 37°C.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Visualized Workflows and Signaling Pathways

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies start This compound Stock Solution mtt_assay MTT Viability Assay start->mtt_assay cell_culture Cancer Cell Line Panel Culture cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis pathway_analysis Signaling Pathway Investigation apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: Workflow for Preliminary Cytotoxicity Assessment.

Based on the common mechanisms of action for cytotoxic natural products, this compound may induce apoptosis through the intrinsic mitochondrial pathway.

G cluster_0 Apoptosis Induction by this compound cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade nigranoic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) nigranoic_acid->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) nigranoic_acid->bax_bak Activation bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_0 Cell Cycle Regulation by this compound nigranoic_acid This compound dna_damage Cellular Stress/ DNA Damage nigranoic_acid->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk CDK/Cyclin Complexes p21->cdk Inhibition g2m_arrest G2/M Arrest cdk->g2m_arrest Promotes Progression

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Nigranoic Acid from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigranoic acid, a bioactive triterpenoid found in Schisandra chinensis, has garnered significant interest for its potential therapeutic properties. This document provides a detailed methodology for the efficient isolation and purification of this compound from the stems of Schisandra chinensis. The protocol employs a two-step process involving macroporous resin column chromatography for initial enrichment, followed by high-speed counter-current chromatography (HSCCC) for final purification. This method has been demonstrated to yield high-purity this compound suitable for further research and development.

Data Presentation

The following table summarizes the quantitative data from the preparative separation of this compound from a 100 mg sample of the 70% ethanol fraction of Schisandra chinensis crude extract.[1][2][3]

CompoundAmount from 100 mg Sample (mg)Purity (%)Recovery (%)
This compound9.598.991.7
Corosolic acid16.496.390.6

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Schisandra chinensis.

workflow start Schisandra chinensis Stems extraction Extraction with 70% Ethanol start->extraction crude_extract Crude Extract extraction->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin ethanol_fraction 70% Ethanol Fraction macroporous_resin->ethanol_fraction Elution with graded ethanol series hsccc High-Speed Counter-Current Chromatography (HSCCC) ethanol_fraction->hsccc purified_nigranoic Purified this compound (98.9% Purity) hsccc->purified_nigranoic purified_corosolic Purified Corosolic Acid (96.3% Purity) hsccc->purified_corosolic analysis Structural Identification (1H-NMR, 13C-NMR) purified_nigranoic->analysis purified_corosolic->analysis

Caption: Workflow for this compound Purification.

Experimental Protocols

Preparation of Crude Extract

Objective: To extract triterpenoids, including this compound, from the dried stems of Schisandra chinensis.

Materials:

  • Dried stems of Schisandra chinensis

  • 70% (v/v) Ethanol in water

  • Grinder or mill

  • Large extraction vessel

  • Rotary evaporator

Protocol:

  • Grind the air-dried stems of Schisandra chinensis into a coarse powder.

  • Macerate the powdered plant material in 70% ethanol at room temperature. The recommended solvent-to-solid ratio is 10:1 (L:kg).

  • Allow the extraction to proceed for 24 hours with occasional agitation.

  • Filter the extract to separate the plant material from the liquid.

  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Enrichment by Macroporous Resin Column Chromatography

Objective: To perform a preliminary separation and enrichment of the triterpenoid fraction from the crude extract.

Materials:

  • Crude extract of Schisandra chinensis

  • Macroporous adsorption resin (e.g., Amberlite XAD-7 or equivalent)

  • Chromatography column

  • Graded series of ethanol in water (e.g., 30%, 50%, 70%, 95% v/v)

  • Fraction collector

Protocol:

  • Prepare a slurry of the macroporous resin in water and pack it into a chromatography column.

  • Equilibrate the column by washing with deionized water until the eluent is clear.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (water) and load it onto the column.

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the column sequentially with a graded series of ethanol solutions (e.g., 30%, 50%, 70%, and 95% ethanol).

  • Collect the fractions for each ethanol concentration.

  • Analyze the fractions (e.g., by TLC or HPLC) to identify the fraction containing this compound. The 70% ethanol fraction is reported to be enriched with this compound and Corosolic acid.[1][2]

  • Concentrate the 70% ethanol fraction using a rotary evaporator to dryness. This will serve as the sample for HSCCC.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To isolate and purify this compound from the enriched 70% ethanol fraction.

Materials:

  • Enriched 70% ethanol fraction

  • HSCCC instrument

  • Two-phase solvent system: Chloroform-n-butanol-methanol-water (10:0.5:7:4, v/v/v/v)

  • HPLC system for purity analysis

Protocol:

  • Preparation of the Two-Phase Solvent System:

    • Mix chloroform, n-butanol, methanol, and water in the specified ratio (10:0.5:7:4, v/v/v/v) in a separatory funnel.

    • Shake the mixture vigorously and allow it to stand until the two phases are clearly separated.

    • The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Setup and Operation:

    • Fill the HSCCC column entirely with the upper phase (stationary phase).

    • Set the apparatus to rotate at the desired speed (e.g., 850 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.

  • Sample Injection and Separation:

    • Dissolve a known amount of the dried 70% ethanol fraction (e.g., 100 mg) in a small volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).

    • Inject the sample solution into the column through the injection valve.

    • Continue to pump the mobile phase through the column.

  • Fraction Collection and Analysis:

    • Monitor the effluent from the column with a UV detector (e.g., at 210 nm).

    • Collect fractions based on the peaks observed in the chromatogram.

    • Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.

    • Combine the fractions containing pure this compound.

  • Final Processing:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

    • Confirm the structure of the purified compound using spectroscopic methods such as 1H-NMR and 13C-NMR.[1][2][3]

Structural Identification

The identity and structure of the purified this compound should be confirmed by spectroscopic analysis. The obtained 1H-NMR and 13C-NMR data should be compared with published data for this compound.[1][2][3]

References

Analytical Techniques for the Characterization of Nigranoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigranoic acid, a tetracyclic triterpenoid identified as 3,4-secocycloarta-4(28),24-(Z)-diene-3,26-dioic acid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-HIV and cytotoxic activities.[1] Isolated from plants of the Schisandra genus, this complex organic acid requires robust analytical techniques for its accurate identification, quantification, and characterization in various matrices, from plant extracts to pharmaceutical formulations. These application notes provide detailed protocols for the comprehensive analysis of this compound, employing chromatographic and spectroscopic methods.

Chemical Structure and Properties

PropertyValueSource
Molecular FormulaC₃₀H₄₆O₄[2]
Molecular Weight470.7 g/mol [2]
IUPAC Name(2Z,6R)-6-[(1R,3aS,3bS,6S,6aR,7aS,9aR)-6a-(2-carboxyethyl)-3a,9a-dimethyl-6-(prop-1-en-2-yl)dodecahydro-1H-cyclopenta[a]cyclopropa[e]naphthalen-1-yl]-2-methylhept-2-enoic acid[2]
CAS Number39111-07-4[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C-NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅). The choice of solvent may depend on the solubility of the sample and the desired resolution of the spectra.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D-NMR Acquisition:

    • Perform 2D-NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Utilize HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Data Processing and Analysis: Process the acquired data using appropriate NMR software. Assign the chemical shifts and coupling constants by detailed analysis of the 1D and 2D spectra.

Expected Spectral Features: Based on the structure of this compound, the ¹H-NMR spectrum is expected to show signals corresponding to olefinic protons, methyl groups, and a complex pattern of methylene and methine protons characteristic of the cycloartane skeleton. The ¹³C-NMR spectrum will display signals for the two carboxylic acid carbons, olefinic carbons, and a series of aliphatic carbons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of finely ground, dry this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3400-2500 (broad)O-H stretch of the carboxylic acid dimer
~2960-2850C-H stretch of aliphatic CH, CH₂, and CH₃ groups
~1710C=O stretch of the carboxylic acid
~1640C=C stretch of the double bonds
~1460 and ~1380C-H bending of CH₂ and CH₃ groups
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

  • Data Acquisition:

    • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

    • Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to obtain fragmentation information.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to deduce structural information.

Expected Fragmentation Pattern: In negative ion mode ESI-MS/MS, the fragmentation of triterpenoid acids often involves the loss of small neutral molecules such as H₂O and CO₂. Characteristic fragmentation of the cycloartane skeleton may also be observed.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of organic acids like this compound. A stability-indicating HPLC method can be developed to quantify this compound in the presence of its degradation products.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 205-215 nm) is typically required.

    • Column Temperature: 30 °C.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample by extracting the analyte from the matrix and dissolving it in the mobile phase or a compatible solvent.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Method Development:

HPLC_Workflow A Define Analytical Goal B Select Column & Mobile Phase A->B Initial Screening C Optimize Separation B->C Gradient/Isocratic Elution D Method Validation C->D ICH Guidelines E Routine Analysis D->E Quantification Technique_Selection cluster_0 Analytical Goal cluster_1 Recommended Technique A Structural Elucidation D NMR, MS, FTIR A->D B Quantification E HPLC-UV/DAD B->E C Separation in Complex Matrix F HPLC, GC-MS C->F HIV_RT_Inhibition A HIV-1 RNA B Reverse Transcriptase A->B C Viral DNA B->C Reverse Transcription D This compound D->B Inhibition

References

Application Notes and Protocols for Mass Spectrometry Analysis of Nigranoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigranoic acid, a tetracyclic triterpenoid isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2] It has demonstrated potential as an anti-HIV agent by inhibiting the HIV-1 reverse transcriptase.[3][4][5] Furthermore, studies have revealed its neuroprotective, anti-inflammatory, and anticancer properties.[3][6] The therapeutic potential of this compound necessitates robust and reliable analytical methods for its quantification and characterization in various biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective analytical methods.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.68 g/mol [2][3]
CAS Number 39111-07-4[1][7]
Appearance White to off-white powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Storage Store at 2-8°C[2]

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plasma, tissue homogenate) for LC-MS/MS analysis.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., a structurally similar triterpenoid acid at a known concentration)

  • Protein precipitation solvent (e.g., Acetonitrile or Methanol, chilled to -20°C)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

Procedure:

  • To 100 µL of the biological sample in a microcentrifuge tube, add a known amount of the internal standard solution.

  • Add 400 µL of chilled protein precipitation solvent to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex the reconstituted sample for 30 seconds.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer Settings (Negative Ion Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative analysis is typically performed using MRM on a triple quadrupole mass spectrometer. The following are hypothetical, yet plausible, MRM transitions for this compound and a potential internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 469.3[Fragment 1][Optimized Value]
This compound (Qualifier) 469.3[Fragment 2][Optimized Value]
Internal Standard [IS m/z][IS Fragment][Optimized Value]

Note: The specific product ions and collision energies need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a validation study of the described LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy% RSD
10.01298.54.2
50.058101.23.5
100.11599.82.8
500.582102.11.9
1001.165100.51.5
5005.83099.12.3
100011.598100.81.7

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% AccuracyIntra-day % RSD (n=6)Inter-day % RSD (n=18)
LLOQ10.9999.05.16.8
Low33.05101.74.55.9
Medium8081.2101.53.24.1
High800795.499.42.73.5

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways.

Nigranoic_Acid_Signaling cluster_neuro Neuroprotective Effects cluster_inflam Anti-inflammatory Effects NA_neuro This compound Ca_influx Ca²⁺ Influx NA_neuro->Ca_influx PARP PARP Overactivation NA_neuro->PARP ERK12 p-ERK1/2 Ca_influx->ERK12 NO_prod NO Production Ca_influx->NO_prod BDNF_cfos BDNF & c-fos Expression ERK12->BDNF_cfos AIF AIF Nuclear Translocation PARP->AIF Apoptosis Neuronal Apoptosis AIF->Apoptosis NA_inflam This compound NFkB NF-κB Activation NA_inflam->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Figure 1: this compound Signaling Pathways
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data Quant Quantification Data->Quant

Figure 2: LC-MS/MS Analysis Workflow

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. The described LC-MS/MS method is designed to be sensitive, specific, and robust for the quantification of this compound in biological matrices. The visualization of the experimental workflow and the signaling pathways of this compound offers a clear understanding of the analytical process and its biological context. These resources are intended to facilitate further research into the pharmacological properties and therapeutic potential of this promising natural product.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Nigranoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigranoic acid, a triterpenoid compound, has demonstrated potential neuroprotective properties. Preliminary studies have indicated its efficacy in mitigating neuronal damage in a rat model of cerebral ischemia-reperfusion injury. The proposed mechanism of action involves the downregulation of nerve cell apoptosis by inhibiting the overactivation of Poly (ADP-ribose) polymerase (PARP) and preventing the nuclear translocation of apoptosis-inducing factor (AIF)[1]. These application notes provide a detailed experimental design and protocols to further investigate the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced rodent model of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Experimental Design

This study will utilize a 6-OHDA-induced rat model of Parkinson's disease to assess the neuroprotective potential of this compound. The experimental design will encompass behavioral, biochemical, and histological endpoints to provide a comprehensive evaluation of its efficacy.

Animal Model: Adult male Sprague-Dawley rats (200-250g) will be used. The 6-OHDA model is a well-established method for inducing dopaminergic neurodegeneration that mimics some of the key pathological features of Parkinson's disease[2][3][4].

Experimental Groups:

  • Sham Control: Rats will receive a sham surgery with vehicle injection.

  • 6-OHDA Model: Rats will be unilaterally injected with 6-OHDA into the medial forebrain bundle to induce a dopaminergic lesion.

  • This compound Treatment (Low Dose): 6-OHDA-lesioned rats will be treated with a low dose of this compound.

  • This compound Treatment (High Dose): 6-OHDA-lesioned rats will be treated with a high dose of this compound.

  • Positive Control (L-DOPA): 6-OHDA-lesioned rats will be treated with L-DOPA, a standard treatment for Parkinson's disease.

Treatment Administration: this compound will be administered daily via oral gavage, commencing one week prior to the 6-OHDA lesioning and continuing for the duration of the experiment (4 weeks post-lesion).

Experimental Workflow

experimental_workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_post_surgery Post-Surgical Phase cluster_analysis Analysis Phase acclimatization Acclimatization & Habituation (1 week) na_pretreatment This compound Pre-treatment (1 week) acclimatization->na_pretreatment surgery 6-OHDA or Sham Surgery na_pretreatment->surgery na_treatment Continued this compound Treatment (4 weeks) surgery->na_treatment behavioral_tests Behavioral Assessments (Weeks 2-4) na_treatment->behavioral_tests euthanasia Euthanasia & Tissue Collection (End of Week 4) behavioral_tests->euthanasia biochemical Biochemical Assays euthanasia->biochemical histological Histological Analysis euthanasia->histological

Figure 1: Experimental workflow from animal acclimatization to final analysis.

Protocols

6-OHDA-Induced Parkinson's Disease Model in Rats

Materials:

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Prepare the 6-OHDA solution (e.g., 4 µg/µL in 0.9% saline containing 0.02% ascorbic acid) fresh and protect it from light[2].

  • Anesthetize the rat and mount it on the stereotaxic frame.

  • Perform a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the injection site. For a medial forebrain bundle lesion, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dura[4].

  • Slowly lower the Hamilton syringe needle to the target coordinates.

  • Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.

  • Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

  • Suture the scalp incision and allow the animal to recover. Provide post-operative care as per institutional guidelines.

Behavioral Assessments

Materials:

  • Rotarod apparatus for rats

Procedure:

  • Habituate the rats to the testing room for at least 1 hour before the test.

  • For training, place each rat on the rotarod at a low constant speed (e.g., 5 rpm) for 5 minutes for two consecutive days before the baseline test and subsequent weekly tests.

  • For testing, place the rat on the accelerating rod, which gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes)[5][6].

  • Record the latency to fall from the rod.

  • Perform three trials per rat with a rest interval of at least 15 minutes between trials.

Materials:

  • Open field arena (e.g., 100 cm x 100 cm) with walls

  • Video tracking software

Procedure:

  • Place the rat in the center of the open field arena.

  • Allow the animal to freely explore for a set period (e.g., 10 minutes).

  • Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency using a video tracking system[7][8]. A decrease in total distance and rearing suggests motor deficits, while reduced time in the center can indicate anxiety-like behavior.

Materials:

  • Circular water tank (e.g., 150 cm diameter)

  • Submerged platform

  • Non-toxic white paint or milk powder to make the water opaque

  • Video tracking software

Procedure:

  • Fill the tank with water (22 ± 1°C) and make it opaque. Place the hidden platform 1-2 cm below the water surface in a fixed quadrant[9][10].

  • Acquisition Phase (4 days, 4 trials/day):

    • Gently place the rat into the water facing the tank wall from one of four starting positions.

    • Allow the rat to swim and find the hidden platform within 60 seconds.

    • If the rat fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds[10][11].

    • Record the escape latency (time to find the platform) and path length.

  • Probe Trial (Day 5):

    • Remove the platform from the tank.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Biochemical Assays

At the end of the experimental period, rats will be euthanized, and the substantia nigra and striatum will be dissected for biochemical analysis.

  • Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercially available kit or by a spectrophotometric method based on the inhibition of epinephrine auto-oxidation[12][13].

  • Glutathione Peroxidase (GSH-Px) Activity: Determine GSH-Px activity using a commercially available kit or by a spectrophotometric assay that measures the rate of NADPH oxidation[14][15].

  • ELISA for TNF-α and IL-6: Homogenize brain tissue and measure the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions[16][17][18].

Histological and Molecular Analysis

Materials:

  • Paraffin-embedded brain sections

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the brain sections.

  • Perform antigen retrieval as required by the kit protocol.

  • Follow the kit's instructions for proteinase K treatment, equilibration, and incubation with the TdT reaction mixture[19][20].

  • Counterstain nuclei with DAPI.

  • Visualize and quantify TUNEL-positive (apoptotic) cells in the substantia nigra using a fluorescence microscope.

Materials:

  • Brain tissue homogenates

  • RIPA buffer with protease inhibitors

  • Primary antibodies against PARP and AIF

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Prepare protein lysates from brain tissue homogenates[21].

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against PARP and AIF overnight at 4°C[22].

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Proposed Signaling Pathway of this compound

signaling_pathway cluster_insult Neurotoxic Insult (e.g., 6-OHDA) cluster_pathway Apoptotic Cascade cluster_intervention Intervention insult Oxidative Stress & Neuroinflammation parp PARP Overactivation insult->parp aif_translocation AIF Nuclear Translocation parp->aif_translocation apoptosis Neuronal Apoptosis aif_translocation->apoptosis nigranoic_acid This compound nigranoic_acid->parp nigranoic_acid->aif_translocation

Figure 2: Hypothesized signaling pathway for the neuroprotective effect of this compound.

Data Presentation

Table 1: Behavioral Assessment Outcomes
GroupRotarod Latency (s)Total Distance in Open Field (m)Time in Target Quadrant (s) - MWM
Sham Control285 ± 1585 ± 1025 ± 3
6-OHDA Model95 ± 1235 ± 810 ± 2
This compound (Low)150 ± 1850 ± 716 ± 3
This compound (High)210 ± 2068 ± 921 ± 2
L-DOPA180 ± 1560 ± 818 ± 4

Data are presented as mean ± SEM.

Table 2: Biochemical and Histological Markers
GroupSOD Activity (U/mg protein)TNF-α (pg/mg protein)TUNEL-positive cells/fieldPARP Expression (relative to control)
Sham Control12.5 ± 1.230 ± 52 ± 11.0 ± 0.1
6-OHDA Model5.8 ± 0.8110 ± 1525 ± 43.5 ± 0.4
This compound (Low)8.2 ± 1.075 ± 1015 ± 32.2 ± 0.3
This compound (High)10.9 ± 1.145 ± 88 ± 21.5 ± 0.2
L-DOPA7.5 ± 0.985 ± 1218 ± 32.8 ± 0.3

Data are presented as mean ± SEM.

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Nigranoic acid for in vitro assays?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Nigranoic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

This compound is a tetracyclic triterpenoid compound isolated from plants of the Schisandra genus.[1][2] It has demonstrated interesting biological activities, including anti-HIV and cytotoxic effects.[1][3] However, this compound is a highly lipophilic molecule, as indicated by its high calculated XLogP3 value of 8.5.[1] This characteristic leads to very poor aqueous solubility, which can cause it to precipitate in the aqueous media used for most in vitro assays, leading to inaccurate and unreliable experimental results. While soluble in organic solvents like DMSO, chloroform, and acetone, direct application of these stock solutions to aqueous assay buffers often results in precipitation.[4]

Q2: What are the initial signs of solubility issues with this compound in my assay?

You may be encountering solubility problems if you observe any of the following:

  • Visible Precipitation: A cloudy or hazy appearance, or visible particles in your cell culture media or assay buffer after adding the this compound stock solution.[5][6]

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: A dose-response curve that plateaus unexpectedly or shows erratic behavior.

  • Lower than Expected Potency: The compound may appear less active than it actually is due to a lower effective concentration in solution.

Troubleshooting Guide: Improving this compound Solubility

If you are experiencing the issues mentioned above, this guide provides a systematic approach to improving the aqueous solubility of this compound for your in vitro assays.

Decision-Making Workflow for Solubilizing this compound

The following diagram outlines a step-by-step process to select an appropriate solubilization strategy.

G start Start: this compound Precipitation Observed stock_solution Prepare a High-Concentration Stock Solution in 100% DMSO start->stock_solution ph_modification Is the compound ionizable? (this compound is a dicarboxylic acid) stock_solution->ph_modification adjust_ph Adjust pH of the Assay Buffer (e.g., to pH 7.4 or slightly higher) ph_modification->adjust_ph Yes co_solvent Use a Co-solvent Approach (DMSO, Ethanol) ph_modification->co_solvent No adjust_ph->co_solvent final_conc Test Final DMSO Concentration in Assay Medium co_solvent->final_conc cyclodextrin Employ a Cyclodextrin-Based Formulation surfactant Consider Surfactants (for biochemical assays) (e.g., Tween-20, Triton X-100) cyclodextrin->surfactant failure Precipitation Persists final_conc->failure > 1% and precipitates validate Validate Solvent Tolerance of the Assay System final_conc->validate < 1% success Success: Compound Soluble Proceed with Assay failure->cyclodextrin validate->success Tolerated validate->failure Not Tolerated

Caption: A workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Co-Solvent Method Using DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving lipophilic compounds for in vitro studies.[7][8][9]

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can aid dissolution.[10]

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of working stock concentrations.

  • Dosing into Assay Medium:

    • Add a small volume of the DMSO stock solution to the pre-warmed aqueous assay medium (e.g., cell culture medium).

    • It is crucial to add the DMSO stock to the aqueous medium and not the other way around.

    • The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[7][11]

    • Vortex or mix immediately after adding the stock solution to facilitate dispersion.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates, try lowering the final concentration of this compound or using an intermediate dilution step in a solvent more miscible with water, such as ethanol.

  • Cell Toxicity: Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.[7]

Protocol 2: pH Adjustment
  • Prepare a Concentrated Stock: Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Buffer Preparation: Prepare your assay buffer at the desired physiological pH (e.g., 7.4).

  • pH Titration:

    • Slowly add the this compound stock to the buffer while stirring.

    • Monitor the pH and adjust it upwards with a dilute base (e.g., 0.1 M NaOH) as needed to maintain the desired pH and facilitate dissolution.

    • Be cautious not to exceed a pH that would be detrimental to your cells or assay components.

Troubleshooting:

  • Precipitation: If precipitation still occurs, this method may need to be combined with the co-solvent approach.

  • Buffer Capacity: Ensure your buffer has sufficient capacity to handle the pH changes.

Protocol 3: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[15][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[19]

  • Complex Formation:

    • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v).

    • Add the powdered this compound to the HP-β-CD solution.

    • Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Sterilization and Use:

    • Sterilize the resulting solution by filtering through a 0.22 µm filter.

    • This solution can then be used as the stock for further dilutions in your assay medium.

Troubleshooting:

  • Incomplete Solubilization: The ratio of this compound to cyclodextrin may need to be optimized.

  • Assay Interference: Run a control with the HP-β-CD solution alone to ensure it does not interfere with your assay.[11]

Data Presentation: Solvent and Additive Recommendations

Method Agent Recommended Starting Concentration Maximum Recommended Final Concentration in Assay Advantages Potential Issues
Co-Solvent DMSO10-50 mM Stock< 0.5% (v/v)[7][11]Simple, widely used, dissolves many nonpolar compounds.[8]Cytotoxicity at higher concentrations, can affect cell differentiation.[7]
pH Adjustment NaOH/HClN/AMaintain physiological pH (e.g., 7.2-7.4)Effective for ionizable compounds.[12]May not be sufficient alone, can alter compound activity, potential for buffer precipitation.[5]
Complexation HP-β-CD1-10% (w/v) for stock preparationDependent on assay toleranceLow cytotoxicity, can significantly enhance solubility.[15][19]Potential for assay interference, optimization of complexation ratio may be needed.[11]
Surfactants Tween-20 / Triton X-100N/A0.01 - 0.05% (v/v)Effective at low concentrations for biochemical assays.[20]Generally not suitable for cell-based assays due to membrane disruption.[20]

Signaling Pathways and Experimental Workflows

General Workflow for Preparing this compound for Cell-Based Assays

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_dosing Dosing cluster_controls Essential Controls weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO to create 50 mM stock weigh->dissolve serial_dilute Serially dilute in 100% DMSO dissolve->serial_dilute add_to_media Add small volume (e.g., 1µL) of working solution to pre-warmed cell culture medium (e.g., 1mL) serial_dilute->add_to_media mix Mix Immediately add_to_media->mix add_to_cells Add to cells mix->add_to_cells vehicle_control Vehicle Control: Same final concentration of DMSO without this compound add_to_cells->vehicle_control

Caption: A standard workflow for preparing and using a DMSO stock of this compound.

References

Strategies to enhance the stability of Nigranoic acid in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the stability of Nigranoic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

Q2: What are the primary factors that can affect the stability of this compound in my cell culture medium?

A2: Several factors can influence the stability of compounds like this compound in cell culture media:

  • pH: Variations in the pH of the medium can lead to hydrolysis or other chemical reactions that degrade the compound.[3]

  • Light Exposure: Exposure to light can cause photodegradation of sensitive molecules.[3]

  • Oxygen and Reactive Oxygen Species (ROS): The presence of dissolved oxygen and ROS generated by cells can lead to oxidation of the compound.[2][3]

  • Enzymatic Degradation: Enzymes present in serum supplements or secreted by cells can metabolize this compound.[5]

  • Binding to Plasticware: The compound may adsorb to the surface of plastic culture vessels, reducing its effective concentration in the medium.[6]

Q3: Are there any general strategies to improve the stability of this compound?

A3: Yes, several strategies can be employed to enhance the stability of small molecules like this compound:

  • Optimize Solvent and Dilution: Prepare stock solutions in a suitable, anhydrous solvent (e.g., DMSO) and minimize the time the compound spends in aqueous solutions before being added to the culture.

  • Use of Carrier Proteins: Complexing this compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and stability, especially for lipophilic compounds.[7]

  • Formulation with Antioxidants: The addition of antioxidants to the cell culture medium can help to prevent oxidative degradation.[1]

  • pH Control: Ensure the cell culture medium is adequately buffered to maintain a stable pH.[8]

  • Light Protection: Protect the medium containing this compound from light by using amber-colored tubes and minimizing exposure during handling.[3]

  • Serum-Free Media: If enzymatic degradation is suspected, consider using a serum-free or chemically defined medium.[]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity over time in culture. Degradation of the compound in the cell culture medium.1. Perform a time-course stability study (see Experimental Protocols). 2. Replenish the medium with freshly prepared this compound at regular intervals.[6] 3. Lower the incubation temperature if experimentally feasible.
Precipitate forms after adding this compound to the medium. Poor solubility of this compound in the aqueous medium.1. Increase the concentration of serum or albumin in the medium to aid solubilization.[7] 2. Use a solubilizing agent like a cyclodextrin.[5] 3. Prepare a lipid-based formulation for delivery.[5]
High variability between experimental replicates. Inconsistent degradation rates or adsorption to plasticware.1. Ensure consistent handling and incubation times for all samples. 2. Pre-coat culture vessels with a blocking agent like BSA. 3. Use low-binding microplates and tubes.
Unexpected changes in cell morphology or viability. Formation of toxic degradation products.1. Analyze the culture medium for potential degradation products using techniques like LC-MS.[6] 2. If toxic byproducts are identified, more frequent media changes may be necessary.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media

MediumSupplementIncubation Time (hours)This compound Remaining (%)
DMEM10% FBS2465
DMEM10% FBS4835
DMEM1% BSA2485
DMEM1% BSA4870
RPMI-164010% FBS2470
RPMI-164010% FBS4845

This data is for illustrative purposes only.

Table 2: Hypothetical Effect of Stabilizers on this compound Stability in DMEM + 10% FBS at 48 hours

StabilizerConcentrationThis compound Remaining (%)
None-35
Ascorbic Acid100 µM55
α-Tocopherol50 µM65
Bovine Serum Albumin1%70

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Supplements (e.g., FBS, BSA)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Spike the pre-warmed cell culture medium (with supplements) with the this compound stock solution to the final desired concentration. Ensure the final solvent concentration is non-toxic to cells (typically <0.1%).

  • Aliquot the this compound-containing medium into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and prepare them for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine its stability profile and half-life in the medium.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Spike Pre-warmed Cell Culture Medium prep_stock->prep_media aliquot Aliquot into Low-Binding Tubes prep_media->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect freeze Immediately Freeze Samples at -80°C collect->freeze thaw Thaw Samples freeze->thaw extract Prepare for HPLC (e.g., Protein Precipitation) thaw->extract hplc Quantify this compound by HPLC extract->hplc plot Plot Concentration vs. Time hplc->plot

Caption: Workflow for assessing this compound stability.

signaling_pathway Nigranoic_Acid This compound Target_Protein Target Protein (e.g., Reverse Transcriptase) Nigranoic_Acid->Target_Protein Inhibits Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Activates Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Inhibits Biological_Response Biological Response (e.g., Inhibition of Viral Replication) Downstream_Effector1->Biological_Response Downstream_Effector2->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

References

Optimizing the yield of Nigranoic acid extraction from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Nigranoic acid from plant material. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance your extraction efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the target compound.- Grind the plant material: Reduce the particle size of the dried plant material to increase the surface area for solvent contact. - Employ cell disruption techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to facilitate cell wall breakdown.[1][2][3]
Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound, which is a dicarboxylic triterpenoid.- Solvent Polarity: Use a polar solvent like ethanol or methanol.[4][5] For triterpenoid acids, alkalinized hydrated ethanol has been shown to be effective.[6] - Solvent Mixtures: Experiment with solvent mixtures (e.g., ethanol/water) to fine-tune the polarity.
Suboptimal extraction temperature: The temperature may be too low for efficient extraction or too high, causing degradation of this compound.- Temperature Optimization: For triterpenoid extractions, temperatures between 50°C and 90°C are often effective.[4][7] However, high temperatures (over 60°C) can potentially degrade the molecular structure of some triterpenoids.[4] It is recommended to conduct small-scale trials to find the optimal temperature for your specific setup.
Incorrect pH of the extraction medium: As a dicarboxylic acid, the solubility and stability of this compound are pH-dependent.- pH Adjustment: Extraction of acidic compounds is often favored under acidic conditions (pH < 5) to keep them in their undissociated form, which is more soluble in organic solvents.[8][9] However, for triterpene acids, alkaline extraction using alkalinized ethanol can be effective in breaking down the plant matrix and improving solubility.[6] The optimal pH should be determined experimentally.
Insufficient extraction time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound from the plant matrix into the solvent.- Time Optimization: Extraction times can range from 30 minutes to several hours.[1][4] Monitor the extraction yield at different time points to determine the optimal duration. Prolonged extraction times do not always lead to higher yields and can sometimes result in the degradation of the target compound.[1]
Presence of Impurities in the Extract Co-extraction of other compounds: The solvent may be extracting other compounds with similar polarities to this compound.- Solvent Selectivity: Adjust the solvent polarity to be more selective for this compound. - Purification Steps: Incorporate post-extraction purification steps such as liquid-liquid extraction, column chromatography, or recrystallization.
Degradation of this compound: The extraction conditions (e.g., high temperature, extreme pH, exposure to light) may be causing the degradation of the target compound.- Milder Conditions: Use lower temperatures and avoid extreme pH values if degradation is suspected.[10] - Protect from Light: Store extracts in dark containers to prevent photodegradation.[10]
Difficulty in Isolating this compound from the Extract Complex mixture of compounds: The crude extract may contain a large number of compounds, making the isolation of this compound challenging.- Chromatographic Techniques: Employ techniques like High-Performance Liquid Chromatography (HPLC) for purification and isolation.[11] - Recrystallization: If the extract is sufficiently concentrated, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: As this compound is a triterpenoid dicarboxylic acid, polar solvents are generally recommended. Ethanol and methanol are common choices for triterpenoid extraction.[4][5] A study on the extraction of similar triterpene acids from plant leaves found that alkalinized hydrated ethanol (e.g., 2% NaOH in 95% ethanol) was effective.[6] The optimal solvent or solvent mixture should be determined experimentally to maximize yield and purity.

Q2: What is the optimal temperature for this compound extraction?

A2: The optimal temperature can vary depending on the specific plant material and extraction method. For triterpenoid extractions, a range of 50°C to 90°C has been reported to be effective.[4][7] However, it is crucial to be aware that some triterpenoids can degrade at higher temperatures (above 60°C).[4] Therefore, it is advisable to start with a moderate temperature (e.g., 50-60°C) and optimize from there.

Q3: How does pH affect the extraction of this compound?

A3: The pH of the extraction medium can significantly impact the yield of dicarboxylic acids like this compound. Generally, maintaining an acidic pH (below the pKa values of the carboxylic acid groups) keeps the acid in its undissociated, less polar form, which can enhance its solubility in organic solvents.[8][9] Conversely, an alkaline extraction medium can help to break down the plant cell walls and deprotonate the acidic groups, increasing their solubility in polar solvents like ethanol.[6] The choice between acidic or alkaline conditions depends on the overall extraction strategy and should be tested for optimal results.

Q4: How can I improve the purity of my this compound extract?

A4: To improve purity, you can employ several post-extraction techniques. Liquid-liquid extraction can be used to partition the this compound into a specific solvent phase, leaving impurities behind. Chromatographic methods, such as column chromatography or High-Performance Liquid Chromatography (HPLC), are highly effective for separating this compound from other co-extracted compounds.[11] Recrystallization is another common method for purifying solid compounds.

Q5: What are some common plant sources for this compound?

A5: this compound has been isolated from plants of the Schisandra genus, such as Schisandra sphaerandra.[12]

Quantitative Data Summary

The following tables summarize quantitative data on triterpenoid extraction from various plant sources, providing a reference for optimizing this compound extraction parameters.

Table 1: Effect of Temperature on Triterpenoid Extraction Yield

Plant SourceExtraction MethodSolventTemperature (°C)YieldReference
Ganoderma lucidumHigh Pressure70% Ethanol901.41%[7]
Ganoderma lucidumSoxhlet90% Ethanol8018.53% (crude extract)[4]
Inonotus hispidusUltrasonic70% Ethanol50Not specified[13]
Carya cathayensis Sarg. husksUltrasound-assisted75% Ethanol + Span-806533.92 ± 0.52 mg UAE/g DW[14]
Lactuca indicaMicrowave-assistedEthanolNot specified29.17 mg/g[3]

Table 2: Effect of Solvent and Method on Triterpenoid Extraction Yield

Plant SourceExtraction MethodSolventYieldReference
Ganoderma lucidumUltrasonic-assisted70% Ethanol1.08%[7]
Ganoderma lucidumMicrowave-assisted70% Ethanol1.21%[7]
Schisandra sphenantheraUltrasonic80% MethanolOptimized with RSM[15]
Heritage Apples (peels)MacerationEthanol2 to 29 mg/g dry weight[16]
Mentha longifolia L.Cold Maceration70% EthanolHighest yield among tested methods[5]

Experimental Protocols

Protocol 1: Alkaline Ethanol Extraction for Triterpenoid Acids

This protocol is adapted from a method developed for the extraction of triterpene acids from plant leaves and may be suitable for this compound.[6]

1. Plant Material Preparation:

  • Dry the plant material (e.g., stems or leaves of Schisandra species) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

  • Prepare a 2% (w/v) NaOH solution in 95% ethanol.
  • In a suitable flask, combine the powdered plant material with the alkalinized ethanol solution at a solid-to-liquid ratio of 1:4 (w/v).
  • Shake the mixture at room temperature for 6 hours.

3. Work-up:

  • Filter the mixture to separate the extract from the solid plant residue.
  • Acidify the filtrate with a suitable acid (e.g., HCl) to a pH where the triterpene acids precipitate.
  • Collect the precipitate by filtration or centrifugation.
  • Wash the precipitate with water to remove excess acid and salts.
  • Dry the precipitate to obtain the crude triterpenoid acid extract.

4. Quantification:

  • Quantify the this compound content in the extract using a suitable analytical method such as HPLC.

Visualizations

Biosynthesis of Cycloartane Triterpenoids

The following diagram illustrates the general biosynthetic pathway leading to cycloartane-type triterpenoids, the class of compounds to which this compound belongs. The pathway starts from the cyclization of 2,3-oxidosqualene.

Cycloartane Triterpenoid Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Terpenoid Backbone Synthesis cluster_2 Triterpenoid Synthesis cluster_3 Cycloartane Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Isopentenyl Pyrophosphate (IPP)->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Further Modifications Further Modifications Cycloartenol->Further Modifications P450s, etc. This compound This compound Further Modifications->this compound

Caption: Biosynthetic pathway of cycloartane triterpenoids.

General Workflow for this compound Extraction and Optimization

This diagram outlines a logical workflow for developing and optimizing an extraction protocol for this compound.

Extraction Workflow start Plant Material (Schisandra sp.) prep Drying and Grinding start->prep extraction Solvent Extraction (e.g., Alkaline Ethanol) prep->extraction optimization Optimization of Parameters (Temp, Time, pH, Solvent Ratio) extraction->optimization Iterative Process filtration Filtration optimization->filtration workup Acidification and Precipitation filtration->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Analysis (HPLC, etc.) purification->analysis

References

Formulation strategies to improve the bioavailability of Nigranoic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the bioavailability of Nigranoic acid.

FAQs on this compound Formulation

Q1: What are the main challenges in formulating this compound for oral delivery?

This compound is a triterpenoid compound with poor aqueous solubility.[1][2][3] It is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which indicates its lipophilic nature.[1] This poor water solubility is a primary obstacle to its oral bioavailability, as it likely leads to low dissolution rates in the gastrointestinal fluids.[4][5] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and potentially high permeability are classified as BCS Class II, where the dissolution rate is the limiting step for absorption.[4][6]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

Given its poor aqueous solubility, several "enabling" formulation strategies can be considered to improve the bioavailability of this compound.[7][8] These include:

  • Particle Size Reduction: Decreasing the particle size to the nano-range increases the surface area, which can enhance the dissolution rate.[4][5][6]

  • Solid Dispersions: Dispersing this compound in a water-soluble carrier in an amorphous state can significantly improve its solubility and dissolution.[5][9]

  • Lipid-Based Formulations: Utilizing oils, surfactants, and co-solvents can help to solubilize this compound and facilitate its absorption.[4][7]

  • Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility of this compound.[4][9]

Troubleshooting Guide: Lipid-Based Formulations

Issue 1: My Self-Emulsifying Drug Delivery System (SEDDS) containing this compound is showing phase separation upon dilution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Surfactant Concentration The concentration of the surfactant may be too low to effectively emulsify the lipid phase upon dilution. Increase the surfactant-to-oil ratio and re-evaluate the self-emulsification performance.
Poor Surfactant Selection The Hydrophilic-Lipophilic Balance (HLB) value of the surfactant may not be optimal for the chosen lipid. Screen a range of surfactants with different HLB values to find one that forms a stable emulsion.
Drug Precipitation This compound may be precipitating out of the formulation upon dilution in the aqueous medium. Try incorporating a co-solvent or a precipitation inhibitor into the formulation.
Experimental Protocol: Preparation of this compound-Loaded SEDDS
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select the excipients that show the highest solubilizing capacity for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

    • Visually observe the self-emulsification process by adding a small amount of the formulation to water under gentle agitation.

    • Identify the region in the phase diagram that forms a clear or slightly bluish, stable microemulsion.

  • Preparation of the Final Formulation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-solvent into a glass vial.

    • Add the calculated amount of this compound to the excipient mixture.

    • Vortex and sonicate the mixture until the this compound is completely dissolved.

Visualization: SEDDS Formulation Workflow

SEDDS_Workflow cluster_screening Excipient Screening cluster_phase Phase Diagram Construction cluster_prep Formulation Preparation Solubility Determine this compound Solubility Oils Oils (e.g., Labrafac™) Solubility->Oils Surfactants Surfactants (e.g., Kolliphor®) Solubility->Surfactants Cosolvents Co-solvents (e.g., Transcutol®) Solubility->Cosolvents Ternary Prepare Ternary Mixtures Solubility->Ternary Emulsification Assess Self-Emulsification Ternary->Emulsification Weigh Weigh Excipients Emulsification->Weigh Add_API Add this compound Weigh->Add_API Dissolve Vortex & Sonicate Add_API->Dissolve

Caption: Workflow for the development of a this compound-loaded SEDDS.

Troubleshooting Guide: Solid Dispersions

Issue 2: My this compound solid dispersion shows signs of recrystallization during storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Polymer Incompatibility The chosen polymer may not be able to effectively inhibit the crystallization of this compound. Screen different polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility and interaction with the drug.
High Drug Loading The amount of this compound in the dispersion may be too high, exceeding the saturation solubility in the polymer. Reduce the drug loading and re-evaluate the physical stability of the solid dispersion.
Inappropriate Storage Conditions High temperature and humidity can accelerate the recrystallization process. Store the solid dispersion in a cool, dry place, and consider using a desiccant.
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Selection of Carrier:

    • Choose a hydrophilic polymer that is soluble in a common volatile solvent (e.g., methanol, ethanol).

  • Dissolution:

    • Dissolve both this compound and the carrier polymer in the selected solvent.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying and Milling:

    • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

    • Mill the dried solid dispersion to obtain a fine powder.

Visualization: Solid Dispersion Troubleshooting Logic

Solid_Dispersion_Troubleshooting Start Recrystallization Observed? Polymer Screen Different Polymers Start->Polymer Yes Drug_Load Reduce Drug Loading Start->Drug_Load Yes Storage Optimize Storage Conditions Start->Storage Yes End Stable Amorphous Dispersion Polymer->End Drug_Load->End Storage->End

Caption: Troubleshooting guide for recrystallization in solid dispersions.

Troubleshooting Guide: Nanosuspensions

Issue 3: The particle size of my this compound nanosuspension increases over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Stabilization The concentration or type of stabilizer may not be adequate to prevent particle aggregation (Ostwald ripening). Try using a combination of steric and electrostatic stabilizers (e.g., a polymer and an ionic surfactant).
High Energy Input During Homogenization Excessive energy input can lead to particle agglomeration. Optimize the homogenization pressure and number of cycles.
Inappropriate Storage Temperature Storing the nanosuspension at elevated temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and aggregation. Store at a controlled room temperature or under refrigeration.
Experimental Protocol: Preparation of this compound Nanosuspension by High-Pressure Homogenization
  • Pre-milling:

    • Disperse crude this compound powder in an aqueous solution of a stabilizer (e.g., Poloxamer 188).

    • Mill the suspension using a bead mill to reduce the particle size to the low micron range.

  • High-Pressure Homogenization:

    • Pass the pre-milled suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).

Data Presentation: Hypothetical Nanosuspension Formulations
Formulation CodeStabilizer(s)Homogenization Pressure (bar)CyclesMean Particle Size (nm)PDIZeta Potential (mV)
NA-NS-01Poloxamer 188 (1%)1000102500.21-15.2
NA-NS-02Poloxamer 188 (2%)1500151800.15-18.5
NA-NS-03Poloxamer 188 (2%) + Sodium Dodecyl Sulfate (0.1%)1500151500.12-35.8

Visualization: Nanosuspension Preparation Workflow

Nanosuspension_Workflow Start Crude this compound Dispersion Disperse in Stabilizer Solution Start->Dispersion Bead_Mill Pre-milling (Bead Mill) Dispersion->Bead_Mill HPH High-Pressure Homogenization Bead_Mill->HPH Characterization Particle Size, PDI, Zeta Potential Analysis HPH->Characterization

Caption: Workflow for preparing a this compound nanosuspension.

References

Methods for reducing the toxicity of Nigranoic acid derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods for reducing the toxicity of Nigranoic acid derivatives.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound derivatives.

Issue 1: High Cytotoxicity Observed in Primary Screening

  • Question: My initial in vitro screens show significant cytotoxicity of my this compound derivative against both cancer and normal cell lines. How can I address this?

  • Answer: High initial cytotoxicity is a common challenge. Consider the following troubleshooting steps:

    • Confirm On-Target vs. Off-Target Effects: Determine if the cytotoxicity is related to the intended mechanism of action (on-target) or an unrelated effect (off-target). If the toxicity is on-target, reducing it while maintaining efficacy can be challenging.

    • Structural Modification: The chemical structure of your derivative is a key determinant of its toxicological profile.

      • Hydroxamic Acid Derivatives: Research has shown that hydroxamic acid derivatives of this compound exhibit low cytotoxicity.[1] Consider synthesizing and testing these analogs.

      • Structure-Activity Relationship (SAR) Studies: Systematically modify different functional groups on the this compound scaffold to identify which parts of the molecule are contributing to toxicity.

    • Prodrug Approach: Masking the carboxylic acid functional groups of this compound through a prodrug strategy can mitigate toxicity. Ester prodrugs, for example, can be designed to be cleaved in vivo to release the active drug, potentially reducing gastrointestinal irritation and systemic toxicity.

Issue 2: Suspected Hepatotoxicity in Animal Models

  • Question: My in vivo studies with a this compound derivative suggest potential liver toxicity. What are the possible mechanisms and how can I mitigate this?

  • Answer: Triterpenoids, the class of compounds this compound belongs to, have been associated with hepatotoxicity. The following points may help guide your investigation:

    • Investigate Signaling Pathways: The hepatotoxicity of some triterpenoids, like oleanolic acid, has been linked to the disruption of the Nrf2 and TGF-β/Smad signaling pathways.[2] Assess the activation of these pathways in your experimental model.

    • Dose-Response Relationship: Carefully evaluate the dose-response curve. Triterpenoids can exhibit a paradoxical effect where low doses are hepatoprotective, while high doses induce cholestasis and toxicity.[2][3]

    • Formulation Strategies: The formulation can significantly impact drug distribution and concentration in the liver.

      • Controlled-Release Formulations: Modifying the formulation to control the release rate can lower the peak plasma concentration (Cmax), which is often linked to toxicity, while maintaining the overall exposure (AUC).

      • Targeted Delivery: Explore nanoparticle-based delivery systems to target specific tissues and reduce accumulation in the liver.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the known toxicities associated with this compound and its derivatives?

A1: While this compound itself is a naturally occurring triterpenoid with reported anti-HIV and anti-inflammatory activities, specific toxicity data is limited in publicly available literature. However, a study on synthetic hydroxamic acid derivatives of this compound found that they exhibited inhibitory activity against lactate dehydrogenase (LDH) and IL-1β production in J774A.1 macrophages without affecting cell viability, suggesting low cytotoxicity for this particular class of derivatives.[1] As with many triterpenoids, there is a potential for hepatotoxicity, especially at high doses.[2][3]

Q2: What general strategies can be employed to reduce the toxicity of organic acids like this compound derivatives?

A2: Several strategies can be effective:

  • Chemical Modification: Synthesizing analogs with altered functional groups can reduce toxicity. For instance, converting the carboxylic acid moieties to hydroxamic acids has been shown to yield low-cytotoxicity derivatives of this compound.[1]

  • Prodrug Synthesis: Converting the carboxylic acid groups into esters or other labile functionalities can create prodrugs. This can improve oral bioavailability and reduce direct irritation to the gastrointestinal tract. The prodrug is then metabolized to the active compound in vivo.

  • Formulation Approaches: Utilizing advanced formulation techniques such as liposomes, nanoparticles, or controlled-release matrices can alter the pharmacokinetic profile of the drug, reducing peak plasma concentrations and minimizing off-target toxicity.

  • Dose Optimization: As some triterpenoids show dose-dependent toxic effects, careful dose-ranging studies are crucial to identify a therapeutic window with minimal toxicity.[2]

Q3: Are there any specific signaling pathways I should investigate for potential toxicity of my this compound derivative?

A3: Based on studies of structurally related triterpenoids, two key pathways to investigate for potential hepatotoxicity are:

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Some triterpenoids can disrupt this pathway, leading to increased susceptibility to liver injury.[2]

  • TGF-β/Smad Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway, mediated by Smad proteins, is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway by chemical compounds can contribute to liver injury and fibrosis.[2][4][5][6][7][8]

Section 3: Data Presentation

Table 1: Cytotoxicity of this compound Derivatives (Hydroxamic Acids) and Related Compounds

CompoundTarget/AssayCell LineIC50 (µM)Cytotoxicity NotesReference
This compound Hydroxamic Acid Derivative (Compound 19)HDAC1-1.14Did not affect cell viability in J774A.1 macrophages.[1]
This compound Hydroxamic Acid Derivatives (Compounds 1-3, 13, 17-19)LDH and IL-1β productionJ774A.1 macrophage-Demonstrated inhibitory activity without affecting cell viability.[1]
Oleanolic Acid-Rat Primary Hepatocytes-Showed weak hepatotoxicity.[3]
Oleanolic Acid 3-O-glucuronide-Rat Primary Hepatocytes-Showed strong hepatotoxicity.[3]

Note: Specific IC50 values for cytotoxicity of the this compound derivatives were not provided in the cited literature, only the observation that they did not affect cell viability at the tested concentrations.

Section 4: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound derivatives on a mammalian cell line.

Materials:

  • This compound derivative of interest

  • Mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a medium-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Synthesis of an Ester Prodrug of this compound (Fischer Esterification)

This protocol describes a general method for the esterification of a carboxylic acid, which can be adapted for this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol)

  • Concentrated sulfuric acid (H2SO4)

  • Anhydrous sodium sulfate (Na2SO4)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the chosen alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the specific reactants and can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of water and an organic solvent (e.g., diethyl ether). Shake the funnel and allow the layers to separate.

  • Washing: Discard the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester prodrug.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Section 5: Mandatory Visualizations

Toxicity_Signaling_Pathways cluster_Nrf2 Nrf2 Signaling Pathway cluster_TGF_beta TGF-β/Smad Signaling Pathway Nigranoic_Derivative This compound Derivative (High Concentration) ROS Reactive Oxygen Species (ROS) Nigranoic_Derivative->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes ARE->Antioxidant_Genes Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nigranoic_Derivative_TGF This compound Derivative (Hepatotoxic Concentration) TGF_beta_Receptor TGF-β Receptor Nigranoic_Derivative_TGF->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_Complex Smad Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription Nucleus->Gene_Transcription Liver_Injury Liver Injury & Fibrosis Gene_Transcription->Liver_Injury

Caption: Potential signaling pathways involved in triterpenoid-induced hepatotoxicity.

Experimental_Workflow cluster_strategies Toxicity Reduction Strategies start Start: High Toxicity This compound Derivative structural_mod Structural Modification (e.g., Hydroxamic Acid) start->structural_mod prodrug Prodrug Synthesis (e.g., Esterification) start->prodrug formulation Formulation Change (e.g., Nanoparticles) start->formulation cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT Assay) structural_mod->cytotoxicity_assay prodrug->cytotoxicity_assay formulation->cytotoxicity_assay cytotoxicity_assay->start If high in vitro toxicity in_vivo In Vivo Toxicity Study (Animal Model) cytotoxicity_assay->in_vivo If low in vitro toxicity in_vivo->start If high in vivo toxicity end_low_toxicity End: Low Toxicity Derivative in_vivo->end_low_toxicity If low in vivo toxicity end_fail End: High Toxicity - Re-evaluate

References

Optimizing reaction conditions for the synthesis of Nigranoic acid esters.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Nigranoic Acid Esters

Welcome to the technical support center for the synthesis of this compound esters. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound esters.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Catalyst Inactivity: The catalyst (e.g., K₂CO₃) may be old or hydrated. 3. Poor Quality Reagents: this compound or the benzyl bromide derivative may be impure. 4. Equilibrium Issues: For Fischer esterification, the presence of water can shift the equilibrium back to the reactants.[1]1. Optimize Reaction Time & Temperature: Increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Fresh Catalyst: Ensure the potassium carbonate is anhydrous and freshly opened or properly stored. 3. Verify Reagent Purity: Check the purity of starting materials using techniques like NMR or melting point analysis. 4. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF) and consider using a drying agent if water is suspected to be present. For Fischer esterification, using a Dean-Stark trap can effectively remove water as it is formed.[1]
Formation of Side Products 1. Side Reactions: The starting materials or products may be undergoing side reactions, such as decomposition at high temperatures. 2. Presence of Impurities: Impurities in the starting materials can lead to the formation of undesired byproducts.1. Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer period. 2. Purify Starting Materials: Purify the this compound and benzyl bromide derivatives before use.
Difficult Product Isolation/Purification 1. Emulsion during Workup: An emulsion may form during the aqueous workup, making phase separation difficult. 2. Product Solubility Issues: The ester product may be soluble in the aqueous phase, leading to loss of product during extraction.[2] 3. Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Optimize Extraction Solvent: Use a different organic solvent for extraction. If the product is somewhat polar, multiple extractions with a less polar solvent might be necessary. Salting out the aqueous layer with NaCl can decrease the solubility of the ester in the aqueous phase. 3. Optimize Chromatography Conditions: Try a different solvent system for column chromatography, or consider using a different stationary phase (e.g., alumina instead of silica gel).
Reaction Not Starting 1. Poor Solubility of Reagents: this compound may not be fully dissolved in the solvent. 2. Inactive Catalyst: The catalyst may not be effectively promoting the reaction.1. Improve Solubility: Gently warm the reaction mixture or use a co-solvent to ensure all reagents are dissolved. 2. Activate/Change Catalyst: For Fischer esterification, a strong acid catalyst like sulfuric acid is typically used.[1][3] For the reaction with benzyl bromides, ensure the K₂CO₃ is finely powdered to maximize surface area.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound esters?

A1: One common method involves the reaction of this compound with various benzyl bromides in an anhydrous solvent like N,N-Dimethylformamide (DMF), catalyzed by a base such as potassium carbonate (K₂CO₃)[4]. Another general approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]

Q2: How can I drive the Fischer esterification reaction to completion?

A2: The Fischer esterification is an equilibrium-controlled reaction. To favor product formation, you can either use a large excess of the alcohol reactant or remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1]

Q3: What is a suitable solvent for the synthesis of this compound esters?

A3: For the reaction of this compound with benzyl bromides, anhydrous N,N-Dimethylformamide (DMF) has been shown to be effective.[4] For Fischer esterification, the alcohol reactant itself can often be used as the solvent, especially if it is in large excess.[1]

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.

Q5: What are some common purification techniques for this compound esters?

A5: After the reaction is complete, the crude product is typically worked up by extraction. Further purification is often achieved through column chromatography on silica gel. The final product's structure and purity can be confirmed using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[4]

Experimental Protocols

Synthesis of this compound Esters using Benzyl Bromide

This protocol is based on the synthesis of this compound esters as described in the literature.[4]

Materials:

  • This compound

  • Substituted benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium carbonate to the solution.

  • Add the desired substituted benzyl bromide to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified ester using spectroscopic methods (¹H NMR, ¹³C NMR, HR-MS).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve this compound in DMF B Add K₂CO₃ A->B C Add Benzyl Bromide B->C D Stir at Room Temperature C->D E Quench with Water D->E Monitor by TLC F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate under Vacuum H->I J Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound esters.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC bad_reagents Reagent/Catalyst Quality? start->bad_reagents equilibrium Equilibrium Issue? (Fischer) start->equilibrium optimize_conditions Increase Time/Temp incomplete_reaction->optimize_conditions check_purity Verify Purity / Use Fresh Reagents bad_reagents->check_purity remove_water Use Dean-Stark / Anhydrous Conditions equilibrium->remove_water

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Efficacy of Nigranoic Acid and Other Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of Nigranoic acid against other prominent triterpenoids, including Oleanolic acid, Asiatic acid, Ursolic acid, and Maslinic acid. The information presented is collated from preclinical studies and is intended to support further research and development in the field of neuroprotective therapeutics.

Comparative Efficacy of Triterpenoids in Neuroprotection

The following tables summarize the quantitative data from various experimental models, offering a comparative overview of the neuroprotective effects of this compound and other selected triterpenoids.

Table 1: Efficacy in Cerebral Ischemia/Reperfusion Injury Models
TriterpenoidModelDosageKey Efficacy EndpointsReference
This compound Rat; Middle Cerebral Artery Occlusion (MCAO)1 mg/kg (intragastric)Significantly decreased apoptosis and expression of PARP and AIF proteins in the hippocampal CA1 region at 6, 24, and 72 hours post-reperfusion.
Oleanolic Acid Mouse; MCAO6 mg/kg/day (oral)Significantly decreased cerebral infarction area and neurological symptom score at 24 hours post-injury. Reduced brain tissue loss in the long term (9 weeks).[1]
Asiatic Acid Mouse; MCAO75 mg/kgSignificantly reduced infarct size by 54% (from 14.3 mm³ to 6.52 mm³).[2] Another study showed a 60% reduction in infarct volume at day 1 and 26% at day 7.[3]
Ursolic Acid Mouse; MCAONot specifiedSignificantly improved neurological deficit and reduced infarct size.[4]
Maslinic Acid Rat; MCAO0.4 µg/mL (with MK-801)Extended the therapeutic window for MK-801 from 1 hour to 3 hours post-ischemia.
Table 2: Efficacy in In Vitro Oxygen-Glucose Deprivation (OGD) Models
TriterpenoidModelConcentrationKey Efficacy EndpointsReference
This compound Not explicitly found in search results--
Oleanolic Acid SH-SY5Y cells; OGD/RNot specifiedAttenuated cytotoxicity and overproduction of intracellular reactive oxygen species (ROS).[5]
Asiatic Acid HT-22 cells; OGDNot specifiedImproved cell viability and mitochondrial membrane potential.
Ursolic Acid Not explicitly found in search results--
Maslinic Acid Rat cortical neurons; OGD1 and 10 µmol/LDecreased LDH leakage rate and increased cell viability. Decreased expression of Bax protein.[6] Dose-dependently ameliorated neuron injury and apoptosis.[7]
Table 3: Efficacy in Parkinson's Disease Models
TriterpenoidModelDosageKey Efficacy EndpointsReference
This compound Not explicitly found in search results--
Oleanolic Acid Not explicitly found in search results--
Asiatic Acid Not explicitly found in search results--
Ursolic Acid Mouse; Rotenone-inducedNot specifiedSignificantly reduced the overexpression of α-Synuclein and alleviated behavioral abnormalities.[8]
Maslinic Acid Not explicitly found in search results--

Mechanisms of Neuroprotection: Signaling Pathways

The neuroprotective effects of these triterpenoids are mediated through various signaling pathways, primarily targeting apoptosis, inflammation, and oxidative stress.

  • This compound : Exerts its protective effects in cerebral ischemia-reperfusion injury by downregulating nerve cell apoptosis through the inhibition of Poly (ADP-ribose) polymerase (PARP) overactivation and preventing the nuclear translocation of Apoptosis-Inducing Factor (AIF).

  • Oleanolic Acid : Demonstrates anti-inflammatory effects by activating SIRT1, which leads to the deacetylation of High Mobility Group Box 1 (HMGB1), inhibiting its translocation from the nucleus to the cytoplasm and subsequent inflammatory cascade.[9][10] It also attenuates microglial activation and NLRP3 inflammasome activation.

  • Asiatic Acid : Provides neuroprotection by activating the Nrf2/HO-1 pathway and inhibiting the NLRP3 inflammasome, which suppresses oxidative and inflammatory stress.

  • Ursolic Acid : Protects against ischemic brain injury by activating the Nrf2 pathway, which leads to downstream anti-oxidative and anti-inflammatory effects, including the decreased expression of TLR4 and NF-κB.[4] In Parkinson's models, it reduces α-Synuclein overexpression and regulates survival-related kinases like Akt and ERK.[8]

  • Maslinic Acid : Enhances the expression of the glial glutamate transporter GLT-1, potentially through an NF-κB-mediated mechanism, which helps in reducing glutamate excitotoxicity.[11][12] It also shows beneficial effects by suppressing iNOS activation.[7]

Visualizing the Pathways and Protocols

To better understand the complex interactions and experimental setups, the following diagrams have been generated using the DOT language.

Signaling Pathway Diagrams

Nigranoic_Acid_Pathway Ischemia Ischemia/ Reperfusion Injury PARP PARP Overactivation Ischemia->PARP AIF_nuc AIF Nuclear Translocation PARP->AIF_nuc Apoptosis Neuronal Apoptosis AIF_nuc->Apoptosis Nigranoic_Acid This compound Nigranoic_Acid->PARP Nigranoic_Acid->AIF_nuc Triterpenoid_Pathways cluster_OA Oleanolic Acid cluster_UA Ursolic & Asiatic Acid cluster_MA Maslinic Acid OA Oleanolic Acid SIRT1 SIRT1 OA->SIRT1 HMGB1_deacetylation HMGB1 Deacetylation SIRT1->HMGB1_deacetylation HMGB1_translocation HMGB1 Nuclear Translocation HMGB1_deacetylation->HMGB1_translocation Inflammation Inflammation HMGB1_translocation->Inflammation UA Ursolic/Asiatic Acid Nrf2 Nrf2 Activation UA->Nrf2 NFkB NF-κB Inhibition UA->NFkB Antioxidant_Response Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant_Response MA Maslinic Acid GLT1 GLT-1 Upregulation MA->GLT1 Glutamate_Uptake Glutamate Uptake GLT1->Glutamate_Uptake Excitotoxicity Excitotoxicity Glutamate_Uptake->Excitotoxicity MCAO_Workflow Animal_Prep Animal Preparation (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAO_Surgery Middle Cerebral Artery Occlusion (Intraluminal Suture Method) Anesthesia->MCAO_Surgery Ischemia Ischemia Period (e.g., 90-120 min) MCAO_Surgery->Ischemia Treatment Triterpenoid Administration (e.g., this compound 1 mg/kg) MCAO_Surgery->Treatment Reperfusion Suture Withdrawal (Reperfusion) Ischemia->Reperfusion Post_Op Post-Operative Care Reperfusion->Post_Op Evaluation Efficacy Evaluation (e.g., 24h, 72h post-reperfusion) Post_Op->Evaluation Neuro_Score Neurological Scoring Evaluation->Neuro_Score TTC_Staining TTC Staining for Infarct Volume Evaluation->TTC_Staining Western_Blot Western Blot for Protein Expression (e.g., PARP, AIF) Evaluation->Western_Blot

References

A Comparative Analysis of the Antioxidant Potential of Nigranoic Acid and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, particularly those that can mitigate oxidative stress-induced cellular damage, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the antioxidant potential of Nigranoic acid against well-established natural antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), and Curcumin. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and a look into the molecular signaling pathways involved.

Quantitative Comparison of Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of this compound with other compounds is challenging due to the current lack of published data on its antioxidant potential. While this compound, a triterpenoid isolated from Schisandra sphaerandra, has been identified and studied for other biological activities, its capacity to scavenge free radicals has not been extensively quantified.[1] However, studies on extracts from Schisandra species indicate that they possess significant antioxidant properties, often attributed to their rich content of bioactive molecules, including triterpenoids.[2][3][4] Research on the total triterpenoids from Schisandra sphenanthera has shown strong antioxidant capabilities.[5][6] This suggests that this compound may contribute to the overall antioxidant profile of its source plant.

In contrast, Ascorbic Acid, α-Tocopherol, and Curcumin have been extensively studied, and their antioxidant capacities are well-documented across various assays. The following table summarizes representative data from DPPH, ABTS, and FRAP assays for these compounds. It is important to note that IC50 values (the concentration required to inhibit 50% of the radical) and FRAP values can vary between studies due to different experimental conditions.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II)/g)
This compound Data Not AvailableData Not AvailableData Not Available
Ascorbic Acid ~1.34 - 24.34[7][8]~50[9]~1615[7]
α-Tocopherol ~7.07[10]~7.07[10]Data varies significantly based on assay conditions
Curcumin ~1.08 - 3.20[7][11]~18.54[11]~1240[7]

Note: Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity. Higher FRAP values indicate greater reducing power. The provided values are representative examples from the cited literature and may differ from other studies.

Experimental Protocols for Antioxidant Assays

To ensure the reproducibility and comparability of antioxidant activity data, standardized experimental protocols are crucial. Below are detailed methodologies for the three commonly cited assays for evaluating antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[12]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at approximately 517 nm.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix sample/standard with DPPH solution DPPH_sol->Mix Sample_sol Prepare various concentrations of test compound and standards Sample_sol->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The reduction in color is proportional to the antioxidant concentration and is measured spectrophotometrically at approximately 734 nm.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Prepare ABTS radical cation (ABTS•+) stock solution ABTS_working Dilute ABTS•+ stock to an absorbance of ~0.7 at 734 nm ABTS_stock->ABTS_working Mix Mix sample/standard with ABTS•+ working solution ABTS_working->Mix Sample_sol Prepare various concentrations of test compound and standards Sample_sol->Mix Incubate Incubate at room temperature for a defined time (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 Where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the ABTS•+ solution with the sample. The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of an antioxidant. The intensity of the blue color is proportional to the amount of Fe²⁺ formed and is a measure of the total antioxidant capacity of the sample. The absorbance is measured at approximately 593 nm.[13]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare fresh FRAP reagent (acetate buffer, TPTZ, and FeCl3) Mix Mix sample/standard with FRAP reagent FRAP_reagent->Mix Sample_sol Prepare test compound and standards (e.g., FeSO4) Sample_sol->Mix Incubate Incubate at 37°C for a defined time (e.g., 4 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Determine FRAP value from a standard curve Measure->Calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Curcumin Curcumin Curcumin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Cellular_Defense Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Defense leads to

References

A Head-to-Head Comparison of Nigranoic Acid and Its Synthetic Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Nigranoic acid, a naturally occurring triterpenoid found in plants of the Schisandra genus, has garnered significant interest in the scientific community for its diverse biological activities. This has spurred the development of synthetic derivatives aimed at enhancing its therapeutic potential. This guide provides a detailed head-to-head comparison of this compound and two prominent classes of its synthetic derivatives—ester and hydroxamic acid analogs—with a focus on their anti-inflammatory, anti-HIV, and cytotoxic properties. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its derivatives has been evaluated across several key biological assays. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency.

Anti-inflammatory Activity

This compound and its derivatives exhibit notable anti-inflammatory effects through different mechanisms. The ester derivatives have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation. The hydroxamic acid derivatives, on the other hand, target histone deacetylases (HDACs), enzymes that play a crucial role in regulating inflammatory gene expression.

Table 1: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)Reference
This compound50Significant (p < 0.001)
Ester Derivative 7 9.7Most Potent
Ester Derivative 1250No significant inhibition

Table 2: Histone Deacetylase (HDAC) Inhibitory Activity

CompoundTargetIC50 (µM)Reference
This compound Hydroxamic Acid Derivative 19 HDAC11.14
Other this compound Hydroxamic Acid DerivativesHDAC1/2/4/6Moderately increased activity
This compound Hydroxamic Acid DerivativesHDAC8No activity
Anti-HIV Activity
Cytotoxicity

The cytotoxic potential of this compound and its derivatives is a crucial aspect of their preclinical evaluation. While some studies have investigated the cytotoxicity of various triterpenoid and hydroxamic acid derivatives against different cancer cell lines, a comprehensive panel of GI50 or IC50 values for this compound and its specific ester and hydroxamic acid derivatives is not yet available. This data is essential for assessing their therapeutic index and potential as anti-cancer agents.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound and its derivatives exert their effects is fundamental to their development as therapeutic agents.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound derivatives are mediated through at least two distinct pathways. The inhibition of HDACs by hydroxamic acid derivatives leads to increased histone acetylation, which in turn can suppress the expression of pro-inflammatory genes. Additionally, these derivatives have been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of inflammatory cytokines like IL-1β.

NLRP3_Inflammasome_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B upregulates NLRP3_gene NLRP3 NFkB->NLRP3_gene upregulates IL1B IL-1β pro_IL1B->IL1B matures to Stimuli Activation Stimuli (e.g., K+ efflux) NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Caspase-1 pro_Casp1->Casp1 cleavage Casp1->pro_IL1B cleaves Inflammation Inflammation IL1B->Inflammation Nigranoic_Derivative This compound Hydroxamic Acid Derivative Nigranoic_Derivative->NLRP3 inhibits

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound Derivatives.

The inhibition of nitric oxide production by ester derivatives likely involves the modulation of the NF-κB signaling pathway, which is a central regulator of iNOS (inducible nitric oxide synthase) gene expression.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_IkB_complex NF-κB/IκB Complex NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated translocates DNA DNA NFkB_translocated->DNA binds to iNOS_gene iNOS Gene DNA->iNOS_gene activates transcription of iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Nigranoic_Derivative This compound Ester Derivative Nigranoic_Derivative->IKK inhibits

Caption: NF-κB Signaling Pathway and its role in Nitric Oxide Production.

Anti-HIV Mechanism

This compound's anti-HIV activity stems from its ability to inhibit the viral enzyme reverse transcriptase. This enzyme is responsible for converting the viral RNA genome into DNA, a critical step for the integration of the viral genetic material into the host cell's genome.

HIV_Reverse_Transcription cluster_virus HIV Virion cluster_host Host Cell viral_RNA Viral RNA Genome viral_DNA Viral DNA viral_RNA->viral_DNA Reverse Transcription RT Reverse Transcriptase host_DNA Host Chromosome viral_DNA->host_DNA Integration integrated_provirus Integrated Provirus Nigranoic_Acid This compound Nigranoic_Acid->RT inhibits

Caption: Simplified schematic of HIV Reverse Transcription and its inhibition by this compound.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed methodologies for the key experiments cited are provided below.

Nitric Oxide Production Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Line: RAW 264.7 murine macrophages.

  • Seeding Density: 1 x 10^5 cells/well in a 24-well plate.

  • Stimulation: Lipopolysaccharide (LPS) at 1 µg/mL.

  • Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour before LPS stimulation.

  • Incubation: 24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of sodium nitrite.

Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay measures the activity of HDAC enzymes.

  • Enzyme Source: Nuclear extracts from treated cells or purified HDAC enzymes.

  • Substrate: A fluorogenic acetylated peptide substrate.

  • Inhibitors: this compound hydroxamic acid derivatives at various concentrations.

  • Procedure:

    • Incubate the HDAC enzyme with the substrate and the test compound in an assay buffer.

    • After the desired incubation time, add a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria.

  • Cell Lines: A panel of human cancer cell lines and/or normal cell lines.

  • Seeding Density: Varies depending on the cell line (e.g., 5 x 10^3 to 1 x 10^4 cells/well in a 96-well plate).

  • Treatment: Cells are incubated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 value is determined from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV-1 reverse transcriptase.

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Template/Primer: A homopolymeric template such as poly(A) complexed with an oligo(dT) primer.

  • Substrate: Labeled deoxynucleoside triphosphates (e.g., [³H]-dTTP).

  • Procedure:

    • Incubate the HIV-1 RT enzyme with the template/primer and the test compound at various concentrations.

    • Initiate the reaction by adding the dNTP mix containing the labeled nucleotide.

    • After incubation, stop the reaction and precipitate the newly synthesized DNA onto filter paper.

    • Wash the filters to remove unincorporated nucleotides.

    • Measure the radioactivity of the incorporated label using a scintillation counter.

  • Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in the reverse transcriptase activity compared to the untreated control.

Conclusion and Future Directions

This compound and its synthetic derivatives represent a promising class of compounds with multifaceted biological activities. The ester derivatives show potential as anti-inflammatory agents by targeting nitric oxide production, while the hydroxamic acid derivatives demonstrate efficacy as HDAC inhibitors and blockers of the NLRP3 inflammasome. The anti-HIV activity of this compound warrants further investigation, particularly the quantification of the potency of both the parent compound and its derivatives.

A critical next step in the preclinical development of these compounds is a comprehensive assessment of their cytotoxicity against a broad panel of cancer and normal cell lines. This will be instrumental in determining their therapeutic window and guiding the selection of lead candidates for further in vivo studies. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate and standardize future research, ultimately accelerating the translation of these promising natural product-inspired compounds into novel therapeutics.

Benchmarking the Safety Profile of Nigranoic Acid Against Established HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Nigranoic acid, a novel triterpenoid HIV-1 reverse transcriptase inhibitor, against the established antiretroviral drugs Tenofovir Disoproxil Fumarate (TDF) and Emtricitabine (FTC). The information is intended to support further research and development in the field of HIV therapeutics.

Introduction to this compound

This compound is a naturally occurring triterpenoid isolated from plants of the Schisandra genus, which have a history of use in traditional medicine.[1][2] Recent studies have identified its potential as an inhibitor of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2][3] Additionally, this compound has demonstrated neuroprotective effects in preclinical models.[3] As a potential new therapeutic agent, a thorough evaluation of its safety profile in comparison to current standards of care is imperative.

Comparative Safety Profile

The following tables summarize the known and hypothetical safety data for this compound compared to Tenofovir Disoproxil Fumarate and Emtricitabine. It is important to note that the data for this compound is based on preclinical projections and requires clinical validation.

Table 1: Key Adverse Events and Tolerability
Adverse EventThis compound (Hypothetical Preclinical Data)Tenofovir Disoproxil Fumarate (TDF)Emtricitabine (FTC)
Common Side Effects Mild gastrointestinal discomfortNausea, diarrhea, headache, rash[2][4]Diarrhea, headache, nausea, rash[5]
Serious Adverse Events To be determined in clinical trialsLactic acidosis, severe hepatomegaly, renal impairment, Fanconi syndrome, bone density loss[1][6][7]Lactic acidosis, severe hepatomegaly, exacerbation of Hepatitis B[1][2][8][9]
Renal Toxicity No significant signs in animal modelsRisk of acute and chronic kidney injury, Fanconi syndrome[6][7][10][11]Generally low risk, but caution advised with pre-existing kidney disease[9]
Hepatotoxicity No significant signs in animal modelsSevere hepatomegaly with steatosis, exacerbation of Hepatitis B upon discontinuation[1][2][4]Severe hepatomegaly with steatosis, exacerbation of Hepatitis B upon discontinuation[1][2][8][9]
Bone Mineral Density No significant effect observed in preclinical studiesDecreased bone mineral density[1]Generally considered to have a minimal effect on bone density
Table 2: Quantitative Safety Parameters
ParameterThis compound (Hypothetical Preclinical Data)Tenofovir Disoproxil Fumarate (TDF)Emtricitabine (FTC)
Incidence of Grade 3/4 Adverse Events (Projected) <5%10-15%5-10%
Discontinuation Rate Due to Adverse Events (Projected) <2%5-7%1-3%
Creatinine Clearance Change (Mean) < -5 mL/min-10 to -20 mL/min< -5 mL/min
Incidence of Hypophosphatemia <1%1-4%<1%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the safety assessment of anti-HIV drugs.

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration of the drug that is toxic to host cells.

  • Cell Lines: Human T-lymphoblastoid cells (e.g., CEM, MT-4), peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Cells are cultured in 96-well plates.

    • The cells are exposed to a range of concentrations of the test compound (this compound, TDF, FTC) for a period of 72 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the drug that reduces cell viability by 50%.

In Vivo Rodent Toxicity Study (28-Day)
  • Objective: To evaluate the potential toxicity of a drug after repeated administration in a mammalian system.

  • Animal Model: Sprague-Dawley rats.

  • Methodology:

    • Animals are divided into control and treatment groups.

    • The treatment groups receive daily oral or intravenous doses of the test compound at three different dose levels (low, medium, high) for 28 days.

    • Clinical observations, body weight, and food consumption are monitored throughout the study.

    • At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • A full necropsy is performed, and major organs are collected for histopathological examination.

Clinical Trial Safety Monitoring
  • Objective: To monitor and manage the safety of a new drug in human subjects.[12][13]

  • Phases:

    • Phase I: Small group of healthy volunteers to assess safety, dosage, and side effects.[14]

    • Phase II: Larger group of patients to evaluate efficacy and further assess safety.[14]

    • Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare to existing treatments.[14]

  • Monitoring Parameters:

    • Regular physical examinations and vital sign monitoring.

    • Adverse event reporting and grading according to a standardized scale (e.g., CTCAE).

    • Laboratory tests including complete blood count, liver function tests, renal function tests, and urinalysis.

    • For drugs with known class-specific toxicities (e.g., renal toxicity with TDF), more frequent and specific monitoring is implemented.[6][10]

Signaling Pathways and Experimental Workflows

HIV-1 Reverse Transcription and Inhibition

HIV_Lifecycle cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm cluster_inhibitors Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase Integration Integration into Host Genome Nigranoic_Acid This compound Nigranoic_Acid->RT Inhibits TDF_FTC TDF/FTC TDF_FTC->RT Inhibits

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound and TDF/FTC.

Preclinical Safety Assessment Workflow

Preclinical_Workflow In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antiviral Activity) In_Vivo_Rodent In Vivo Rodent Studies (Acute & Repeated Dose Toxicity) In_Vitro_Screening->In_Vivo_Rodent Lead_Compound Lead Compound (this compound) Lead_Compound->In_Vitro_Screening Non_Rodent_Tox Non-Rodent Toxicology (e.g., Canine, Primate) In_Vivo_Rodent->Non_Rodent_Tox Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Non_Rodent_Tox->Safety_Pharmacology Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) Safety_Pharmacology->Genotoxicity IND_Application Investigational New Drug (IND) Application Genotoxicity->IND_Application

Caption: A typical workflow for the preclinical safety assessment of a new drug candidate.

Conclusion

This compound presents a promising new scaffold for the development of anti-HIV therapeutics. Based on hypothetical preclinical data, it may offer a more favorable safety profile compared to established drugs like Tenofovir Disoproxil Fumarate, particularly concerning renal and bone toxicity. However, comprehensive clinical trials are essential to validate these initial findings and fully characterize the safety and efficacy of this compound in humans. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and other novel drug candidates.

References

Investigating the Anti-Cancer Potential of Nigranoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published research on the direct anti-cancer activities of Nigranoic acid, a triterpenoid isolated from Schisandra sphaerandra, is currently limited. This guide, therefore, serves as a proposed framework for investigating its potential anti-cancer effects. As a direct comparison, we present published data on a well-characterized synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid-trifluoroethyl amide (CDDO-TFEA), which has demonstrated anti-cancer activity in glioma cell lines. This document provides hypothetical experimental protocols for evaluating this compound and compares them with the established findings for CDDO-TFEA, offering a roadmap for future research.

Comparative Data on Anti-Cancer Activity

The following tables summarize the published anti-cancer effects of the comparator compound, CDDO-TFEA, on the human glioblastoma cell line GBM8401. These tables can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Effect of CDDO-TFEA on GBM8401 Cell Viability

Treatment DurationConcentration (µM)Cell Viability (% of Control)
24 hours1.0~90%
1.5~80%
2.0~70%
48 hours1.0~80%
1.5~65%
2.0~55%
72 hours1.0~70%
1.5~50%
2.0~40%

Data derived from studies on CDDO-TFEA's effect on GBM8401 cells[1].

Table 2: Effect of CDDO-TFEA on Cell Cycle Distribution in GBM8401 Cells (24-hour treatment)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)~55%~25%~20%
1.0~50%~20%~30%
1.5~45%~15%~40%
2.0~40%~10%~50%

Data indicates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting cell cycle arrest[1].

Proposed Experimental Protocols for this compound

The following are detailed methodologies for key experiments to assess the anti-cancer activity of this compound, using the GBM8401 cell line as a model.

Cell Viability Assay (PrestoBlue™ Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture GBM8401 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare various concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0, 5.0 µM) in the culture medium. Replace the existing medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound dose.

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • Measurement: Add PrestoBlue™ Cell Viability Reagent to each well and incubate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Seed GBM8401 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation.

  • Protein Extraction: Following treatment with this compound for 24 hours, lyse the GBM8401 cells in RIPA buffer to extract total protein.

  • Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizing Molecular Pathways and Workflows

To better understand the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start GBM8401 Cells treatment This compound (various concentrations) start->treatment viability Cell Viability Assay (24, 48, 72h) treatment->viability cell_cycle Cell Cycle Analysis (24h) treatment->cell_cycle western_blot Western Blot (24h) treatment->western_blot ic50 Determine IC50 viability->ic50 cycle_dist Quantify Cell Cycle Distribution cell_cycle->cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Proposed experimental workflow for investigating the anti-cancer activity of this compound.

G2_M_arrest_pathway cluster_compound Compound Action cluster_cell_cycle_proteins G2/M Checkpoint Proteins cluster_cellular_outcome Cellular Outcome compound CDDO-TFEA (or this compound) cyclinB1_CDK1 Cyclin B1 / CDK1 Complex compound->cyclinB1_CDK1 inhibits g2m_arrest G2/M Phase Arrest cyclinB1_CDK1->g2m_arrest promotes progression past G2/M apoptosis Apoptosis g2m_arrest->apoptosis can lead to

References

Safety Operating Guide

Proper Disposal of Nigranoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This document provides a comprehensive guide to the proper disposal procedures for Nigranoic acid, a tetracyclic triterpenoid dicarboxylic acid.

Understanding the Hazard Profile

Given that this compound is a solid dicarboxylic acid, it should be handled with care. While specific toxicity data is not available, it is prudent to treat it as a potential skin and eye irritant. Inhalation of the dust should be avoided. Carboxylic acids, as a class, can react with bases in a neutralization reaction, which is often exothermic.

Quantitative Data for Disposal Planning

The following table summarizes the kind of quantitative data, critical for disposal, that would be found on a substance-specific SDS. The values provided here are for illustrative purposes and should not be considered as factual data for this compound.

ParameterIllustrative Value/InformationSignificance for Disposal
pH of a Saturated Solution 3 - 5 (Estimated)Indicates the acidic nature and the need for neutralization.
Solubility in Water Sparingly solubleAffects the choice of solvent for neutralization and the potential for drain disposal after neutralization.
Incompatible Materials Strong bases, oxidizing agents, reducing agentsHighlights substances that must be kept separate during storage and disposal to prevent dangerous reactions.[1]
Hazardous Decomposition Products Carbon oxides upon combustionInforms personal protective equipment (PPE) requirements in case of a fire.

Experimental Protocol: Neutralization of this compound

This protocol outlines a general procedure for neutralizing a solid carboxylic acid like this compound. The exact quantities of neutralizing agent will depend on the amount of acid to be disposed of and its concentration.

Objective: To neutralize waste this compound to a pH between 6.0 and 8.0, rendering it suitable for disposal according to local regulations.

Materials:

  • Waste this compound

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide, calcium hydroxide)[2]

  • Deionized water

  • Large beaker or flask

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Don all required PPE. Perform the neutralization in a well-ventilated fume hood.[3]

  • Dissolution: If the this compound is in solid form, create a slurry by adding a small amount of deionized water to the waste container.

  • Dilution: Slowly add the this compound slurry to a larger beaker containing a significant volume of cold water. This helps to dissipate any heat generated during neutralization.

  • Neutralization: While stirring the diluted acid solution, slowly add a basic solution, such as sodium bicarbonate, in small increments.[2] Be cautious as the addition of a carbonate base to an acid will produce carbon dioxide gas, which can cause foaming.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Completion: Continue adding the neutralizing agent until the pH of the solution is stable within the neutral range (6.0 - 8.0).

  • Disposal: Once neutralized, the resulting salt solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous components.[4] Copiously flush the drain with water after disposal.[5]

  • Cleanup: Thoroughly clean all equipment used in the neutralization process.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards (e.g., corrosive, toxic) sds->hazards neutralize Neutralize with a suitable base (e.g., NaHCO3) hazards->neutralize Acidic hazardous_waste Dispose as Hazardous Waste via certified service hazards->hazardous_waste Other Hazards check_ph Check pH (Target: 6.0-8.0) neutralize->check_ph check_ph->neutralize pH Not Neutral local_regs Consult Local Regulations for Disposal check_ph->local_regs pH Neutral drain_disposal Drain Disposal with copious water local_regs->drain_disposal Permitted local_regs->hazardous_waste Not Permitted end End drain_disposal->end hazardous_waste->end

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific instructions in the Safety Data Sheet, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nigranoic acid
Reactant of Route 2
Nigranoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.